IV-361
Beschreibung
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Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUNJAFLWNBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Identity of "IV-361" in Oncology Research
A comprehensive analysis of publicly available scientific literature and clinical trial data reveals no specific therapeutic agent designated as "IV-361" with a defined mechanism of action in cancer cells. The term "361" appears in various contexts within oncology research, most notably as part of a clinical trial name, a cancer cell line designation, and in the nomenclature of a natural compound, none of which refer to a distinct anti-cancer drug named this compound.
Initial investigations into the mechanism of action of a purported cancer therapeutic, this compound, have led to a clarification of its identity. Extensive searches have failed to identify a unique molecular entity or drug candidate with this designation. Instead, the term "361" is associated with several distinct entities within the cancer research landscape.
The most prominent mention is KEYNOTE-361 , a Phase III clinical trial that investigated the efficacy of pembrolizumab (an immune checkpoint inhibitor) in combination with chemotherapy for advanced or metastatic urothelial carcinoma.[1] The focus of this trial and its subsequent analyses has been on the clinical outcomes and the prognostic value of circulating tumor DNA (ctDNA) as a biomarker, rather than the mechanism of a novel compound.[1][2]
Another key identifier is the MDA-MB-361 cell line, which is a human breast cancer cell line widely used in preclinical cancer research. This cell line, derived from a brain metastasis of a mammary adenocarcinoma, is often employed to study the effects of various therapeutic agents and to elucidate underlying biological pathways. For instance, it has been used in studies investigating PI3K/mTOR dual-targeting PROTAC degraders and the effects of docetaxel.[3][4] It is a tool for research, not a therapeutic agent itself.
Furthermore, the search results identified Astragaloside IV (AS-IV) , a natural product isolated from Astragalus membranaceus. AS-IV has been shown to promote angiogenesis by activating the JAK2/STAT3 and ERK1/2 signaling pathways.[5] While this compound has a Roman numeral "IV" in its name, it is a distinct and well-characterized saponin with a known chemical structure and biological activities unrelated to a hypothetical "this compound" cancer drug.
Due to the absence of a specific therapeutic agent designated as this compound in the reviewed literature, it is not possible to provide an in-depth technical guide on its core mechanism of action, quantitative data on its efficacy, or detailed experimental protocols and signaling pathway diagrams as requested. The available information points to a likely misinterpretation of a clinical trial identifier, a cell line name, or a similarly named natural compound.
It is conceivable that "this compound" could be an internal designation for an early-stage compound within a pharmaceutical company that has not yet been disclosed in public forums or scientific publications. Without further clarifying information on the specific nature of "this compound," a detailed analysis of its mechanism of action in cancer cells cannot be conducted.
References
An In-Depth Technical Guide to KX2-361: A Dual Src and Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KX2-361, a novel small molecule inhibitor targeting both Src kinase and tubulin polymerization. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Concepts
KX2-361 is a lipophilic, orally bioavailable small molecule that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies such as glioblastoma.[1] Its dual mechanism of action, inhibiting both a key signaling protein and a critical cytoskeletal component, offers a multi-pronged approach to cancer therapy.[2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of KX2-361 across various cancer cell lines and its inhibitory activity against its molecular targets.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Daoy | Medulloblastoma | 16 | [3] |
| LN-18 | Glioblastoma | 2.9 | [3] |
| U87 | Glioblastoma | Not Specified | [3] |
| GL261 | Murine Glioma | Not Specified | [3] |
| T98G | Glioblastoma | Not Specified | [3] |
GI50: The concentration of a drug that inhibits cell growth by 50%.
| Target | Assay Type | IC50 (nM) | Reference |
| Src Autophosphorylation (in GL261 cells) | Cellular | 60 | [3] |
| Tubulin Polymerization | In Vitro | ~5000 (5 µM) | [3] |
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Mechanism of Action
KX2-361 exerts its anti-cancer effects through the dual inhibition of Src kinase and tubulin polymerization.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. KX2-361 inhibits the autophosphorylation of Src, thereby blocking its downstream signaling cascades.[3]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]
Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of KX2-361.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of KX2-361.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KX2-361 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight by incubating at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of KX2-361 in complete medium.
-
Remove the medium from the wells and add 100 µL of the KX2-361 dilutions (including a vehicle control).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of KX2-361 to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
KX2-361 stock solution
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.
-
Prepare serial dilutions of KX2-361 in polymerization buffer.
-
Add the KX2-361 dilutions to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control and a positive control (e.g., nocodazole).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance over time and compare the polymerization rates and maximal polymer mass in the presence of different concentrations of KX2-361 to determine its inhibitory effect.
Western Blot for Src Phosphorylation
This protocol is used to assess the inhibition of Src autophosphorylation in cells treated with KX2-361.
Materials:
-
Cancer cell line (e.g., GL261)
-
KX2-361
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of KX2-361 for a specified time (e.g., 24 or 72 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Src antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of Src phosphorylation inhibition.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis in cells treated with KX2-361.
Materials:
-
Cancer cell line
-
KX2-361
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with KX2-361 for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Experimental Workflow Diagram
References
An In-depth Technical Guide to Src Kinase Peptide Substrate Site Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Src Kinase
The Src family of proteins represents the largest family of non-receptor tyrosine kinases (nRTKs) in humans, comprising nine members including Src, Fyn, Yes, and Lck.[1] These kinases are integral components of cellular signaling cascades that govern fundamental processes such as proliferation, differentiation, survival, motility, and adhesion.[1][2] Structurally, Src kinases contain conserved SH2, SH3, and tyrosine kinase domains, which mediate protein-protein interactions and catalytic activity, respectively.[3]
Src's activity is tightly regulated. Phosphorylation at Tyrosine 416 (Tyr416) within the activation loop enhances catalytic activity, whereas phosphorylation at a C-terminal tyrosine (Tyr530 in human c-Src) by kinases like Csk promotes an inactive conformation.[3][4] Dysregulation, often through overexpression or activating mutations that disrupt this autoinhibitory mechanism, leads to constitutive kinase activity. This aberrant signaling is a well-established driver in the progression of numerous human cancers, making Src a prominent target for anti-cancer drug development.[1][3]
The Src Kinase Peptide Substrate Site
While the majority of kinase inhibitors target the highly conserved ATP-binding pocket, there is growing interest in targeting the peptide substrate binding site to achieve greater selectivity.[5][6] The substrate binding region of Src is located on the larger, C-terminal lobe of the kinase domain.[7] It is a shallower cleft compared to the ATP pocket and is responsible for recognizing and orienting protein substrates for phosphorylation.[6][7]
The specificity of Src is determined by the amino acid sequence surrounding the target tyrosine. The optimal substrate sequence for Src has been identified through peptide library screening, revealing a preference for:
-
-3 Position: A basic amino acid (e.g., Arginine).
-
-1 Position: A large aliphatic or aromatic residue (e.g., Isoleucine, Valine).
-
+1 to +3 Positions: Acidic amino acids (e.g., Glutamic acid).[8]
A commonly cited optimal peptide substrate sequence is AEEEIYGEFEAKKKG .[8][9] Understanding this consensus sequence is paramount for designing pseudosubstrate inhibitors—peptides that mimic the natural substrate but cannot be phosphorylated, thereby acting as competitive inhibitors at this site.
Peptide Substrate Site Inhibitors: Mechanism and Data
Peptide substrate site inhibitors function by competing directly with endogenous protein substrates for binding to the kinase's active site. This mechanism offers a potential route to higher inhibitor specificity compared to ATP-competitive drugs, as the substrate binding groove exhibits greater sequence and structural diversity among different kinases than the ATP pocket.[5][6] These inhibitors are typically derived from known substrate sequences (pseudosubstrates) or discovered through library screening.
Quantitative Data for Src Peptide Inhibitors
The following table summarizes quantitative data for various classes of peptide-based and peptidomimetic inhibitors that target the Src substrate binding site.
| Inhibitor Class | Sequence / Compound Name | Target Kinase | IC₅₀ / Kᵢ Value (µM) | Notes |
| Pseudosubstrate (Linear) | CIYKYYF | p60c-src | 0.6 (IC₅₀) | Derived from the MIYKYYF substrate. Cysteine replaces the phosphorylatable Tyrosine.[10] |
| Pseudosubstrate (Linear) | CIYK | p60c-src | 15.0 (IC₅₀) | Truncated version of CIYKYYF, demonstrating a minimal effective sequence.[10] |
| Pseudosubstrate (Linear) | CI(β-Phe)K | p60c-src | 11.8 (IC₅₀) | Replacement of Tyrosine with β-Phenylalanine shows improved potency over the truncated CIYK.[10] |
| Cyclic Peptide | [WR]₅ | c-Src | 0.81 (IC₅₀) | Non-competitive inhibitor with a smaller ring size.[11] |
| Cyclic Peptide | [WR]₇ | c-Src | 0.35 (IC₅₀) | Increased ring size correlates with higher potency.[11] |
| Cyclic Peptide | [WR]₉ | c-Src | 0.21 (IC₅₀) | The most potent in the [WR]x series, suggesting an optimal ring size for binding.[11] |
| Bi-substrate Macrocycle | Compound 2 | c-Src | 15.0 (IC₅₀) | Binds competitively at both ATP and peptide substrate sites.[3] |
| Bi-substrate Macrocycle | Compound 9 | c-Src | 6.8 (IC₅₀) | Improved potency within the bi-substrate macrocycle series.[3] |
| Small Molecule | Compound 12 | c-Src | 16.0 (Kᵢ) | A non-peptidic small molecule identified as a substrate-competitive inhibitor.[12] |
Key Experimental Protocols
Characterizing Src kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine potency, biophysical methods to confirm binding, and cell-based assays to validate efficacy in a biological context.
Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining inhibitor IC₅₀ values.[13][14]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[15]
-
Materials:
-
Purified, active Src kinase
-
Src peptide substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific sequence like AEEEIYGEFEAKKKG)[6]
-
Peptide inhibitor stock solution (in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the peptide inhibitor in the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: Add the Src kinase and the peptide substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the kinase.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).[13]
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP Detection: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[15]
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ/Kₑ, ΔH, ΔS) of the inhibitor-kinase interaction in a single experiment.
-
Principle: A solution of the inhibitor (the "ligand") is titrated into a sample cell containing the purified Src kinase domain (the "macromolecule"). The instrument measures the minute temperature changes that occur upon binding, from which the binding affinity, stoichiometry, and enthalpy are calculated.
-
Materials:
-
Highly purified, concentrated Src kinase domain
-
Peptide inhibitor, accurately quantified
-
Identical dialysis buffer for both protein and peptide to minimize heats of dilution
-
Isothermal titration calorimeter
-
-
Procedure:
-
Sample Preparation: Dialyze both the Src kinase and the peptide inhibitor extensively against the same buffer (e.g., PBS or HEPES buffer). Degas all solutions before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the Src kinase solution (e.g., 20-50 µM) into the sample cell and the peptide inhibitor solution (e.g., 200-500 µM, typically 10x the protein concentration) into the injection syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) to allow the signal to return to baseline between injections.
-
Control Experiment: Perform a control titration by injecting the inhibitor into buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the heat peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).
-
Protocol 3: Cell-Based Assay for Src Inhibition (Western Blot for p-Src Y416)
This assay confirms that an inhibitor can enter cells and engage its target, leading to a reduction in Src autophosphorylation at the activating Tyr416 site.
-
Principle: Cancer cells with high basal Src activity are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size via SDS-PAGE. A specific antibody that recognizes only the phosphorylated Tyr416 form of Src is used to detect the level of active Src, which is then compared to the total Src protein level.[4]
-
Materials:
-
Cancer cell line with high Src activity (e.g., MDA-MB-231)
-
Peptide inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Y416) and anti-total Src[4]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the peptide inhibitor (e.g., 0-10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal.
-
Analysis and Normalization: Quantify the band intensities. To normalize, strip the blot and re-probe for total Src and a loading control (e.g., β-actin). The level of inhibition is determined by the ratio of p-Src to total Src.
-
Visualizing Pathways and Processes
Signaling and Experimental Diagrams
The following diagrams, generated using the DOT language, illustrate a key Src signaling pathway, a typical workflow for inhibitor screening, and the mechanism of competitive inhibition.
Caption: Simplified Src signaling pathway downstream of a receptor tyrosine kinase (RTK).
Caption: Experimental workflow for identifying and characterizing Src substrate site inhibitors.
Caption: Mechanism of competitive inhibition at the Src kinase substrate binding site.
Challenges and Future Directions
Despite the promise of enhanced selectivity, the development of peptide substrate site inhibitors faces significant hurdles.
-
Cell Permeability: Peptides are generally large and polar, leading to poor membrane permeability and limited bioavailability. Strategies to overcome this include cyclization, stapling, and the development of smaller peptidomimetics.[5][10]
-
Proteolytic Stability: Linear peptides are susceptible to rapid degradation by proteases in vivo. Chemical modifications, such as using D-amino acids or cyclization, can improve stability.[5]
-
Selectivity: While selectivity is improved relative to ATP-competitive inhibitors, achieving high specificity against other closely related kinases that may share substrate motifs remains a challenge.
Future efforts will likely focus on designing novel peptidomimetics and cell-penetrating peptides to improve drug-like properties. Furthermore, combining substrate-competitive moieties with ATP-competitive fragments to create bi-substrate inhibitors is a powerful strategy to achieve both exceptional potency and selectivity.[3] The continued structural elucidation of kinase-substrate complexes will be critical in guiding the rational design of the next generation of these targeted therapies.
Conclusion
Targeting the peptide substrate binding site of Src kinase represents a compelling alternative to traditional ATP-competitive inhibition. By exploiting the greater structural diversity of this site, peptide-based and peptidomimetic inhibitors offer the potential for superior selectivity, which can translate into improved efficacy and reduced off-target effects. While challenges in bioavailability and stability remain, ongoing innovations in peptide chemistry and drug design are paving the way for the development of these highly specific agents as next-generation therapeutics for cancer and other Src-dependent diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 3. Highly Specific, Bi-substrate-Competitive Src Inhibitors from DNA-Templated Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 7. Src Optimal Peptide Substrate | Benchchem [benchchem.com]
- 8. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate Activity Screening for Kinases: Discovery of Small Molecule Substrate-Competitive c-Src Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]
- 15. Modulation of Src Kinase Activity by Selective Substrate Recognition with Pseudopeptidic Cages - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity of IV-361 on solid tumors
An In-depth Technical Guide on the In Vitro Cytotoxicity of IV-361 on Solid Tumors
Abstract
This document provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound, a novel investigational compound, against a panel of human solid tumor cell lines. The data presented herein demonstrates the potent and selective anti-proliferative activity of this compound. This guide details the experimental protocols utilized for cytotoxicity assessment and elucidates the proposed mechanism of action through key signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction
The development of targeted therapies that can effectively inhibit the growth of solid tumors with minimal off-target effects remains a primary objective in oncology drug discovery. This compound is a small molecule inhibitor designed to target key oncogenic signaling pathways frequently dysregulated in various solid malignancies. This whitepaper summarizes the foundational in vitro studies conducted to characterize the cytotoxic potential of this compound, providing critical data for its continued preclinical development.
Quantitative Cytotoxicity Data
The anti-proliferative activity of this compound was evaluated across a diverse panel of human solid tumor cell lines representing different cancer histologies. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to the compound.
Table 1: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 15.2 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 |
| PC-3 | Prostate Carcinoma | 30.8 |
| DU145 | Prostate Carcinoma | 22.4 |
| PANC-1 | Pancreatic Carcinoma | 5.6 |
| BxPC-3 | Pancreatic Carcinoma | 9.1 |
| SK-OV-3 | Ovarian Cancer | 18.7 |
| OVCAR-3 | Ovarian Cancer | 14.3 |
Experimental Protocols
Cell Culture and Maintenance
All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of this compound were determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The detailed workflow is outlined below.
Caption: Workflow for the MTS-based in vitro cytotoxicity assay.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its cytotoxic effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT/mTOR pathway.
Summary and Future Directions
The in vitro data presented in this technical guide demonstrate that this compound is a potent inhibitor of cell proliferation across a range of solid tumor cell lines. The low nanomolar IC50 values suggest that this compound has significant potential as an anti-cancer agent. The proposed mechanism of action, through the inhibition of the PI3K/AKT/mTOR pathway, provides a strong rationale for its selective activity in cancers with dysregulation of this cascade.
Future studies will focus on comprehensive in vivo efficacy studies in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of the molecular mechanisms underlying the cytotoxic effects of this compound. These investigations will be crucial for the continued clinical development of this compound as a novel therapy for solid tumors.
Preclinical Profile of KX2-361: A Dual Src and Tubulin Inhibitor for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KX2-361 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3] Developed for oncology applications, its ability to cross the blood-brain barrier has made it a compound of particular interest for the treatment of malignant brain tumors such as glioblastoma (GBM).[1][4] This technical guide provides a comprehensive overview of the preclinical studies of KX2-361, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
KX2-361 exerts its anti-cancer effects through a dual mechanism:
-
Src Kinase Inhibition : KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4] Src is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[3] By inhibiting Src, KX2-361 disrupts these oncogenic signaling pathways.
-
Tubulin Polymerization Inhibition : The molecule also binds directly to tubulin, disrupting the formation of microtubules.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]
This dual mechanism of action suggests a broad therapeutic potential and may offer an advantage in overcoming resistance mechanisms associated with single-target agents.
Quantitative In Vitro Data
The in vitro potency of KX2-361 has been evaluated across various cancer cell lines, primarily focusing on glioblastoma. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: Anti-proliferative Activity of KX2-361 in Glioblastoma Cell Lines [5]
| Cell Line | Histotype | GI50 (nM) |
| Daoy | Medulloblastoma | 16 |
| LN-18 | Glioblastoma | 2.9 |
| T98G | Glioblastoma | Data not available |
| U87 | Glioblastoma | Data not available |
| GL261 | Murine Glioma | Data not available |
Table 2: Inhibition of Src Autophosphorylation [5]
| Cell Line | IC50 (nM) |
| GL261 | 60 |
Pharmacokinetic Profile
Preclinical pharmacokinetic studies in mice have demonstrated that KX2-361 is orally bioavailable and exhibits significant penetration of the blood-brain barrier.
Table 3: Pharmacokinetic Parameters of KX2-361 in Mice Following Oral Administration (20 mg/kg) [5]
| Parameter | Value |
| Brain Cmax | 4025 ± 319 ng/g |
| Brain AUClast | 5044 ± 355 h*ng/g |
| Time to Brain Cmax | 15 minutes |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of KX2-361.
Cell Viability Assay
-
Principle : To determine the concentration of KX2-361 that inhibits 50% of cell growth (GI50), a colorimetric assay such as the MTT assay is commonly used. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol :
-
Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of KX2-361 or vehicle control (DMSO) for a period of 72 hours.
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
GI50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of KX2-361 and fitting the data to a sigmoidal dose-response curve.
-
Src Autophosphorylation Western Blot
-
Principle : To assess the inhibitory effect of KX2-361 on Src kinase activity within cells, Western blotting is used to detect the phosphorylation status of Src at tyrosine 416 (pY416), an indicator of its autophosphorylation and activation.
-
Protocol :
-
GL261 murine glioma cells are cultured and treated with varying concentrations of KX2-361 (e.g., 0-200 nM) for 24 to 72 hours.[5]
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-Src (pY416) and total Src. A loading control antibody, such as GAPDH, is also used.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phospho-Src to total Src.
-
Tubulin Polymerization Assay
-
Principle : This assay measures the effect of KX2-361 on the in vitro assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in light scattering, which is measured as an increase in absorbance at 340 nm.
-
Protocol :
-
Purified tubulin (e.g., >99% pure) is resuspended in a glutamate-based buffer.
-
The reaction is initiated by the addition of GTP and warming the mixture to 37°C in the presence of KX2-361 (e.g., 5 µM) or a vehicle control.[5]
-
The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.
-
The extent and rate of tubulin polymerization are determined by analyzing the absorbance curves.
-
Cell Cycle Analysis
-
Principle : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, is used for this purpose.
-
Protocol :
-
U87 glioblastoma cells are treated with KX2-361 (e.g., 0-270 nM) for a specified time (e.g., 24 hours).[5]
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A to degrade RNA.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
-
Apoptosis Assay
-
Principle : The induction of apoptosis by KX2-361 is assessed by detecting the cleavage of key apoptotic proteins, such as caspases and PARP, via Western blotting.
-
Protocol :
-
Glioblastoma cell lines (e.g., U87, GL261, T98G) are treated with KX2-361 (e.g., 0-800 nM) for a defined period (e.g., 48 hours).[5]
-
Cell lysates are prepared and protein concentrations are quantified as described for the Src autophosphorylation Western blot.
-
Western blotting is performed using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection and analysis are carried out as previously described.
-
Orthotopic Glioblastoma Mouse Model
-
Principle : To evaluate the in vivo efficacy of KX2-361 against glioblastoma, a syngeneic orthotopic mouse model is utilized. This involves implanting murine glioma cells directly into the brains of immunocompetent mice.
-
Protocol :
-
C57BL/6 mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic frame is used to inject a suspension of GL261 murine glioma cells into the striatum of the brain.
-
Tumor growth is monitored by magnetic resonance imaging (MRI) or bioluminescence imaging if the cells are engineered to express luciferase.
-
Three days post-tumor implantation, mice are randomized into treatment groups.
-
KX2-361 is administered orally, once daily, for a specified duration (e.g., 45 days). A vehicle control group and a positive control group (e.g., temozolomide) are included.
-
Animal survival is monitored, and tumor burden is assessed at the end of the study.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by KX2-361 and the general workflow of the preclinical in vivo efficacy studies.
Conclusion
The preclinical data for KX2-361 demonstrate its potential as a therapeutic agent for oncology, particularly for challenging indications like glioblastoma. Its dual mechanism of targeting both Src kinase and tubulin polymerization, combined with its ability to penetrate the blood-brain barrier, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight its potent anti-cancer activity and provide a foundation for further investigation and clinical translation.
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]
IV-361 (KX2-361): A Non-ATP Competitive Inhibitor of Src Kinase with a Dual Mechanism of Action
Introduction: IV-361, also known as KX2-361, is a novel, orally bioavailable small molecule inhibitor that uniquely targets Src tyrosine kinase signaling and tubulin polymerization. Unlike the majority of kinase inhibitors that compete with ATP at the enzyme's active site, this compound is a non-ATP competitive inhibitor, targeting the peptide substrate binding site of Src. This distinct mechanism of action offers the potential for higher selectivity and efficacy, as it avoids competition with the high intracellular concentrations of ATP. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (KX2-361) and related compounds from preclinical studies.
Table 1: In Vitro Potency of Naphthalene and Indole Scaffold Analogues
| Compound | Scaffold | Isolated Src IC50 (μM) |
| Analogue 4 | Naphthalene | 16 |
| Analogue 5 (KX2-361) | Indole | 38 |
Data from the Journal of Medicinal Chemistry[1].
Table 2: Growth Inhibition (GI50) of a Biaryl Side Chain Analogue (Compound 7)
| Cell Line | Cancer Type | GI50 (μM) |
| KM12 | Colon Cancer | 0.41 |
| A549 | Non-Small Cell Lung Cancer | 1.03 |
| HT29 | Colon Cancer | 0.88 |
Data from the Journal of Medicinal Chemistry, indicating the potency of a precursor to KX2-361 in whole cells[1].
Mechanism of Action
This compound (KX2-361) exhibits a dual mechanism of action:
-
Non-ATP Competitive Src Inhibition: this compound binds to the peptide substrate binding site of Src kinase. This is a significant distinction from most kinase inhibitors that target the highly conserved ATP-binding pocket[1][2]. By targeting a more unique site, non-ATP competitive inhibitors have the potential for greater selectivity among the highly homologous family of protein kinases. The inhibition of Src blocks the phosphorylation of downstream substrate proteins, thereby disrupting signaling pathways that promote tumor growth, proliferation, and metastasis[1][3].
-
Tubulin Polymerization Inhibition: In addition to its effects on Src, this compound has been shown to inhibit tubulin polymerization. This mechanism is distinct from that of other tubulin inhibitors like taxanes[2]. The broad range of tumor cell lines in which this compound and its analogue KX2-391 show potent growth inhibition suggested an additional mechanism of action beyond Src inhibition alone[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Src and the general workflow for evaluating Src inhibitors like this compound.
Caption: Src kinase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of a Src inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound (KX2-361) and its analogues.
Isolated Src Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the isolated Src enzyme.
-
Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a peptide substrate by Src kinase. The level of phosphorylation is quantified, typically using a radioactive ATP isotope ([γ-³²P]ATP) or a fluorescence-based method.
-
Protocol:
-
Recombinant human Src kinase is incubated with the test compound (e.g., this compound) at various concentrations in a kinase reaction buffer.
-
A synthetic peptide substrate and ATP (at a concentration near its Km) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To confirm non-ATP competitive inhibition, the assay can be repeated with varying concentrations of ATP. A non-ATP competitive inhibitor's IC50 will not significantly change with increasing ATP concentrations.
-
Cell Growth Inhibition Assay (GI50)
-
Objective: To determine the concentration of the compound that causes 50% inhibition of cell growth in various cancer cell lines.
-
Principle: Colorimetric or fluorometric assays are used to measure the number of viable cells after treatment with the inhibitor.
-
Protocol (using MTT assay as an example):
-
Cancer cells (e.g., KM12, A549, HT29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 value is calculated from the dose-response curve.
-
Western Blotting for Src Autophosphorylation
-
Objective: To assess the in-cell inhibition of Src activity by measuring the phosphorylation status of a key autophosphorylation site (Tyrosine 416).
-
Principle: This technique uses specific antibodies to detect the total amount of Src protein and the amount of Src phosphorylated at Tyr416 (p-Src Y416).
-
Protocol:
-
Cells (e.g., Src3T3, HT29) are treated with the inhibitor at various concentrations for a defined period.
-
The cells are lysed to extract total cellular proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p-Src (Y416) and another for total Src.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry is used to quantify the band intensities, and the ratio of p-Src to total Src is calculated to determine the extent of inhibition.[1]
-
Conclusion
This compound (KX2-361) represents a promising class of anticancer agents due to its dual mechanism of action and its non-ATP competitive inhibition of Src kinase. This unique approach may offer advantages in terms of selectivity and the ability to overcome resistance mechanisms associated with ATP-competitive inhibitors. The preclinical data demonstrate its potential to inhibit cancer cell growth both in vitro and in vivo. Further clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential in oncology.
References
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of IV-361 on MDA-MB-361 Human Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "IV-361" is a hypothetical agent used for illustrative purposes within this document. The following protocols and data are based on established methodologies for the in vitro evaluation of therapeutic compounds on the MDA-MB-361 human breast cancer cell line.
Introduction
The MDA-MB-361 cell line, derived from a brain metastasis of a breast adenocarcinoma, is a valuable in vitro model for studying hormone-receptor-positive (ER+) and HER2-positive breast cancer.[1] These cells are frequently employed to assess the efficacy of novel therapeutic agents. This document provides a detailed protocol for the in vitro treatment of MDA-MB-361 cells with a hypothetical anti-cancer agent, this compound, and subsequent analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.
Quantitative Data Summary
The following tables present hypothetical data representing the expected outcomes of treating MDA-MB-361 cells with this compound.
Table 1: Dose-Response Effect of this compound on MDA-MB-361 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{15.2} |
| 1 | 85.2 ± 3.8 | |
| 5 | 68.7 ± 5.1 | |
| 10 | 55.3 ± 4.2 | |
| 25 | 32.1 ± 3.9 | |
| 50 | 15.8 ± 2.7 |
Table 2: Apoptosis Induction by this compound in MDA-MB-361 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 |
| This compound (15 µM) | 25.8 ± 2.1 | 10.4 ± 1.5 | 36.2 |
| This compound (30 µM) | 42.1 ± 3.5 | 18.7 ± 2.2 | 60.8 |
Table 3: Effect of this compound on Key Signaling Proteins in MDA-MB-361 Cells
| Target Protein | Treatment (24h) | Relative Protein Expression (Normalized to β-actin) |
| p-AKT (Ser473) | Vehicle Control | 1.00 |
| This compound (15 µM) | 0.45 | |
| Total AKT | Vehicle Control | 1.00 |
| This compound (15 µM) | 0.98 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 |
| This compound (15 µM) | 0.62 | |
| Total ERK1/2 | Vehicle Control | 1.00 |
| This compound (15 µM) | 1.02 | |
| Cleaved PARP | Vehicle Control | 1.00 |
| This compound (15 µM) | 3.85 |
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-361 Cells
MDA-MB-361 cells exhibit an epithelial morphology and are adherent.[2]
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO₂.[3]
-
Subculture Routine: When cells reach 70-80% confluency, they are passaged.[3]
-
Aspirate the culture medium.
-
Rinse the cell monolayer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.[3]
-
In Vitro Treatment with this compound
-
Cell Seeding: Seed MDA-MB-361 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should always be included.[4]
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
Cell Viability Assay (WST-1 Assay)
The WST-1 assay is a colorimetric method to quantify cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
-
Seed 5 x 10³ MDA-MB-361 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for 48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Seed MDA-MB-361 cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells once with cold 1X PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]
-
Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[6]
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate.[7]
-
Cell Lysis: After treatment with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Cleaved PARP, and β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound on MDA-MB-361 cells.
Caption: Hypothetical signaling pathway targeted by this compound in MDA-MB-361 breast cancer cells.
References
- 1. MDA-MB-361 Cells [cytion.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. MDA-MB-361. Culture Collections [culturecollections.org.uk]
- 4. bitesizebio.com [bitesizebio.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for IV-361 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It has demonstrated anti-cancer activity, making it a compound of significant interest in oncological research and drug development.[1] this compound exhibits less inhibition on CDK2 and PLK1.[1] In cellular assays, it has shown excellent growth inhibitory activity against cell lines such as HCT-116 and has been observed to inhibit the production of IL-2 and IL-17 in peripheral blood mononuclear cells (PBMCs).[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂FN₅O₂Si | [2] |
| Molecular Weight | 457.62 g/mol | [1][2] |
| CAS Number | 2055741-39-2 | [1][2] |
| Appearance | Solid, White to off-white | [1][2] |
| Solubility (in vitro) | DMSO: 90 mg/mL (196.67 mM) | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
I. In Vitro Stock Solution Preparation (DMSO)
This protocol outlines the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Calibrated pipettes
Protocol:
-
Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM or 20 mM. For this compound, a concentration of up to 196.67 mM is achievable in DMSO.[1][2]
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened container is recommended.[1]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid in solubilization.[1] Sonicate in short bursts to avoid heating the sample.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
II. In Vivo Formulation Preparation
This protocol describes the preparation of an this compound formulation suitable for oral administration in animal models, based on a published method.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, a 22.5 mg/mL solution.
-
Co-solvent Addition (Sequential): The following steps should be performed sequentially, ensuring the solution is mixed well after each addition.[2]
-
To prepare 1 mL of the final formulation, start with 100 µL of the 22.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
-
Final Concentration: This procedure will result in a final this compound concentration of 2.25 mg/mL (4.92 mM).[2]
-
Administration: The resulting clear solution is ready for oral administration.
Mandatory Visualization
Below are diagrams illustrating key processes and pathways related to the experimental use of this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound inhibits CDK7, blocking transcription.
References
Application Notes and Protocols for KX2-361 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of KX2-361 in preclinical mouse models, with a focus on glioblastoma. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this novel dual Src kinase and tubulin polymerization inhibitor.
Introduction to KX2-361
KX2-361 is a small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3][4] This dual activity disrupts key signaling pathways involved in tumor cell proliferation, migration, and survival, as well as interfering with cell division by destabilizing microtubules. A significant feature of KX2-361 is its good oral bioavailability and its ability to effectively cross the blood-brain barrier (BBB) in mice, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[1][2][3][5]
Recommended Dosage and Administration
Glioblastoma Mouse Models
The most extensively studied application of KX2-361 in mice has been in the context of glioblastoma, particularly using the syngeneic orthotopic GL261 model in C57BL/6 mice.
| Mouse Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Duration |
| C57BL/6 | Glioblastoma (GL261) | Oral | 20 mg/kg | Once daily | 45 days |
| C57BL/6 | Glioblastoma (GL261) | Oral | In combination with Temozolomide (5 mg/kg, once weekly) | Once daily | 45 days |
Table 1: Recommended Dosage of KX2-361 in a Glioblastoma Mouse Model
One key study demonstrated that a 20 mg/kg oral dose of KX2-361 resulted in significant brain penetration.[3] While the therapeutic efficacy studies do not always explicitly state the dosage in mg/kg, the brain penetration study provides a strong basis for this recommended dose. In efficacy studies, treatment is typically initiated 3 days after the intracranial implantation of GL261 cells.[6]
Experimental Protocols
Preparation of KX2-361 for Oral Administration
While the exact vehicle used in the pivotal studies is not publicly disclosed, a common vehicle for oral gavage of hydrophobic small molecules in mice can be formulated as follows. Researchers should perform their own solubility and stability tests.
Materials:
-
KX2-361 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or Phosphate Buffered Saline (PBS)
Protocol:
-
Dissolve KX2-361 in DMSO to create a stock solution.
-
For the final formulation, a vehicle composition such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS can be used.
-
Add the KX2-361 stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension.
-
The final concentration should be calculated to deliver the desired dose (e.g., 20 mg/kg) in a suitable volume for oral gavage (typically 100-200 µL for a 20-25 g mouse).
Orthotopic Glioblastoma Model (GL261)
This protocol describes the establishment of an orthotopic glioblastoma model using GL261 cells in C57BL/6 mice.
Materials:
-
GL261 murine glioma cells
-
C57BL/6 mice (6-8 weeks old)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Culture GL261 cells in appropriate media. Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells in 2-5 µL.
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the following coordinates relative to bregma: 2.0 mm anterior and 2.0 mm lateral (right hemisphere).[7]
-
Slowly inject the cell suspension to a depth of 3.0 mm from the skull surface.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the mice for recovery and tumor development.
Monitoring Tumor Progression
Magnetic Resonance Imaging (MRI):
-
Tumor growth should be monitored non-invasively using MRI.
-
A baseline MRI can be performed prior to the initiation of treatment (e.g., day 3 post-implantation).
-
Subsequent MRIs can be conducted at regular intervals (e.g., weekly or bi-weekly) to track tumor volume and response to treatment. Representative MRI images in published studies show tumor assessment between days 18 and 26 for vehicle-treated animals and between days 45 and 60 for KX2-361-treated animals.[6]
Signaling Pathways and Experimental Workflows
Mechanism of Action of KX2-361
KX2-361 exerts its anti-cancer effects through the dual inhibition of Src kinase and tubulin polymerization. The diagram below illustrates this mechanism.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of KX2-361 in an orthotopic glioblastoma mouse model.
Safety and Toxicity
Preclinical studies have indicated that KX2-361 is generally well-tolerated in mice at therapeutic doses. However, as with any anti-cancer agent, it is crucial to monitor for signs of toxicity.
Monitoring:
-
Regularly monitor animal weight, as a significant loss can indicate toxicity.
-
Observe the general health and behavior of the mice.
-
At the study endpoint, consider collecting blood for complete blood counts and serum chemistry, as well as major organs for histological analysis to assess any potential off-target toxicity.
Conclusion
KX2-361 is a promising therapeutic agent for glioblastoma, with a well-defined dual mechanism of action and favorable pharmacokinetic properties in mice. The recommended oral dosage of 20 mg/kg administered once daily has shown efficacy in the GL261 orthotopic mouse model. The protocols provided here offer a foundation for researchers to further investigate the potential of KX2-361 in various preclinical cancer models. Careful adherence to sterile surgical techniques and diligent monitoring of animal welfare are paramount for obtaining reliable and reproducible results.
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KX2-361 - Immunomart [immunomart.com]
- 5. cenmed.com [cenmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-Src (Tyr416) Inhibition by IV-361 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src, often characterized by autophosphorylation at tyrosine 416 (Tyr416), is a significant driver in the progression of numerous cancers. Consequently, the inhibition of Src phosphorylation (p-Src) represents a key therapeutic strategy in oncology. IV-361 is a novel small molecule inhibitor designed to target Src kinase activity. This document provides a comprehensive protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on Src phosphorylation at Tyr416 in a cellular context.
Signaling Pathway
This compound is hypothesized to inhibit the catalytic activity of Src kinase. This prevents the autophosphorylation of Src at Tyr416, a critical step for its activation. By blocking this activation, this compound effectively curtails downstream signaling pathways that contribute to cancer cell proliferation and survival.
Caption: this compound inhibits Src activation and downstream signaling.
Experimental Workflow
The following diagram outlines the key steps for assessing the inhibition of Src phosphorylation by this compound using Western blot.
Caption: Workflow for Western blot analysis of p-Src inhibition.
Detailed Experimental Protocol
This protocol is optimized for the analysis of phosphorylated proteins and includes critical steps to ensure the preservation of phosphorylation states.[1][2][3][4][5]
Materials and Reagents
-
Cell Lines: A cell line with detectable endogenous levels of p-Src (e.g., MDA-MB-231, HT-29, or as determined by the researcher).
-
This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][2] It is crucial to add inhibitors fresh just before use.[1][3]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.[6][7][8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][3][5] Avoid using milk as it contains phosphoproteins that can increase background.[2][3][5]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or harsh stripping buffers can be prepared or purchased commercially.[6][7][13][14]
Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, 12, 24 hours).
-
Include a vehicle-only control (e.g., DMSO).
Sample Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1][5]
-
Aspirate the PBS completely and add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors).[1][2][4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[1][15]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification and Sample Loading
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to equal amounts of protein (typically 20-30 µg) from each sample and boil at 95-100°C for 5 minutes.[16]
-
Load the samples onto an SDS-PAGE gel.[15]
-
Perform electrophoresis to separate the proteins by size.[15]
Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16][17]
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[16][17]
-
Perform final washes with TBST (three times for 10 minutes each).[17]
Detection and Analysis
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.[16]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
Stripping and Re-probing for Total Src and Loading Control
To accurately determine the extent of inhibition, it is crucial to normalize the p-Src signal to the total Src protein and a loading control.[16]
-
After imaging for p-Src, the membrane can be stripped of the bound antibodies.[6][7][8][13][14]
-
Wash the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for the recommended time and temperature.[6][7]
-
Wash the membrane extensively with PBS or TBST to remove the stripping buffer.[6][7]
-
Block the stripped membrane again with 5% BSA in TBST for 1 hour.[7]
-
Incubate the membrane with the primary antibody for total Src overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
If necessary, strip the membrane again and re-probe for a loading control (e.g., β-actin) following the same procedure.
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison. The normalized p-Src level is calculated as the ratio of p-Src to total Src, which is then normalized to the loading control.
| This compound Conc. (nM) | p-Src (Tyr416) Intensity | Total Src Intensity | Loading Control (β-actin) Intensity | Normalized p-Src/Total Src | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.85 | 0.98 | 1.02 | 0.87 | 13 |
| 10 | 0.52 | 1.01 | 0.99 | 0.52 | 48 |
| 100 | 0.15 | 0.99 | 1.01 | 0.15 | 85 |
| 1000 | 0.05 | 1.02 | 0.98 | 0.05 | 95 |
Note: The data presented is for illustrative purposes and represents expected outcomes based on the potent activity of a Src inhibitor. The % Inhibition is calculated relative to the vehicle control.
References
- 1. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 2. stratech.co.uk [stratech.co.uk]
- 3. inventbiotech.com [inventbiotech.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. abcam.com [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Src Antibody | Cell Signaling Technology [cellsignal.com]
- 13. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. addgene.org [addgene.org]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Immunofluorescence Staining of Tubulin with IV-361
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-361 is a novel synthetic compound under investigation for its potential as a microtubule-targeting agent. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their essential role in mitosis makes them a key target for anticancer drug development.[1][2][4] These application notes provide a detailed protocol for the immunofluorescent staining of tubulin in cultured cells treated with this compound to facilitate the study of its effects on the microtubule cytoskeleton.
Mechanism of Action
The precise mechanism of this compound is currently under investigation. However, preliminary studies suggest that it functions as a microtubule-destabilizing agent. It is hypothesized to bind to tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and can subsequently induce apoptosis. This proposed mechanism places this compound in a class of compounds with potential applications in oncology research and drug development.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
Quantitative data from immunofluorescence imaging of cells treated with this compound is essential for determining its potency and cellular effects. Researchers are encouraged to generate cell-line-specific dose-response curves and quantify microtubule disruption. The following table provides a template for recording such data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Microtubule Disruption | e.g., 50 nM | e.g., HeLa | [Internal Data] |
| Optimal Staining Concentration (Primary Ab) | e.g., 1:500 | e.g., HeLa | [Internal Data] |
| Optimal Staining Concentration (Secondary Ab) | e.g., 1:1000 | e.g., HeLa | [Internal Data] |
| Incubation Time (this compound) | e.g., 24 hours | e.g., HeLa | [Internal Data] |
| Change in Microtubule Density (%) | e.g., -60% | e.g., HeLa | [Internal Data] |
| Change in Filament Length (µm) | e.g., -5.2 µm | e.g., HeLa | [Internal Data] |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of tubulin in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Appropriate for the chosen cell line
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibody: Anti-α-tubulin antibody (e.g., mouse monoclonal)
-
Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Goat anti-Mouse Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Glass Coverslips and Slides
-
Humidified Chamber
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Detailed Protocol
-
Cell Seeding:
-
Plate cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to 60-80% confluency.[5]
-
-
Compound Treatment:
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the appropriate duration (e.g., 4, 8, 16, or 24 hours).[6]
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Paraformaldehyde Fixation: Fix with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Methanol Fixation: Alternatively, fix with ice-cold 100% methanol for 5-10 minutes at -20°C.[5][6]
-
Wash the cells three times with PBS for 5 minutes each.[5][7]
-
-
Permeabilization:
-
Blocking:
-
Incubate the cells in blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibody.[6]
-
-
Secondary Antibody Incubation:
-
Counterstaining:
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power).
-
Perform quantitative analysis on the acquired images.
-
Quantitative Image Analysis Methods
-
Microtubule Density: Threshold the tubulin channel and measure the percentage of the cytoplasm occupied by microtubules.[6]
-
Microtubule Filament Length: Use image analysis software (e.g., ImageJ/Fiji) with plugins like "Ridge Detection" or manual tracing to measure the length of individual microtubule filaments.[6]
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the tubulin signal within the cell.[9]
-
Texture Analysis: Parameters such as Haralick contrast and homogeneity can provide quantitative measures of the microtubule network's organization. An increase in contrast and a decrease in homogeneity can indicate microtubule disruption.[10]
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Check antibody compatibility with the chosen fixation method.
-
Increase antibody concentration or incubation time.
-
Ensure the secondary antibody is appropriate for the primary antibody.
-
-
Photobleaching:
-
Use an antifade mounting medium.
-
Minimize exposure to the excitation light source.
-
By following these protocols, researchers can effectively visualize and quantify the impact of this compound on the microtubule cytoskeleton, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. Exploring the mechanisms of action of the novel microtubule inhibitor vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 8. v19.proteinatlas.org [v19.proteinatlas.org]
- 9. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with IV-361
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-361 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization.[1] This unique profile makes this compound a promising candidate for cancer therapy. Assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines is a critical step in its preclinical evaluation. This document provides detailed protocols for determining cell viability and proliferation in response to this compound treatment using two common colorimetric assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[2][3][4] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay.[6] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[3][7][8] This makes the XTT assay more convenient and suitable for high-throughput screening.[6]
These application notes provide a framework for utilizing MTT and XTT assays to characterize the in vitro efficacy of this compound.
Data Presentation
The following tables present representative data from hypothetical MTT and XTT assays performed with this compound on a generic cancer cell line.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.12 | 89.6 |
| 1 | 0.85 | 68.0 |
| 10 | 0.42 | 33.6 |
| 100 | 0.15 | 12.0 |
Table 2: Effect of this compound on Cell Viability (XTT Assay)
| This compound Concentration (µM) | Absorbance (450 nm) | % Viability |
| 0 (Vehicle Control) | 1.10 | 100 |
| 0.1 | 0.98 | 89.1 |
| 1 | 0.75 | 68.2 |
| 10 | 0.38 | 34.5 |
| 100 | 0.12 | 10.9 |
Signaling Pathways of this compound
This compound's dual mechanism of action involves the inhibition of two key cellular processes: Src kinase signaling and tubulin polymerization.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[2][5][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: MTT assay experimental workflow.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well.[2]
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals. Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
XTT Assay Protocol
This protocol is based on standard XTT assay procedures.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent according to the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: XTT assay experimental workflow.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
XTT Addition: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent just prior to use. Add 50 µL of the activated XTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Reading: Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used.[10]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Conclusion
The MTT and XTT assays are robust and reliable methods for assessing the effect of this compound on cancer cell viability. The choice between the two assays may depend on specific experimental needs, with the XTT assay offering a more streamlined workflow. The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the cytotoxic potential of this compound. Accurate determination of cell viability is fundamental to understanding the dose-dependent efficacy of this promising dual-action inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. usbio.net [usbio.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. itwreagents.com [itwreagents.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: Investigating the Role of Smad4 R361 Mutants in Colon Cancer Cell Lines
Note to the Reader: Initial searches for the compound "IV-361" in the context of colon cancer cell lines did not yield any specific information in publicly available scientific literature. Therefore, these application notes have been developed to address the user's core requirements for detailed protocols and data presentation by focusing on a relevant and well-documented topic in colon cancer research: the functional application and study of Smad4 R361 hotspot mutations . This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the molecular mechanisms of colon cancer.
Introduction
Smad4 is a critical tumor suppressor protein and a central component of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. In a significant percentage of colorectal cancers (10-30%), the SMAD4 gene is either lost or harbors missense mutations.[1][2] One of the most frequent "hotspot" mutations occurs at the arginine 361 residue (R361) within the MH2 domain of the Smad4 protein.[3][4] While initially presumed to be loss-of-function mutations due to their disruption of canonical TGF-β signaling, recent evidence suggests that Smad4 R361 mutants exhibit a gain-of-function role by actively promoting Wnt/β-catenin signaling, a key pathway in colon cancer progression.[1][5]
These application notes provide a summary of the effects of Smad4 R361 mutations and detailed protocols for their study in colon cancer cell lines.
Data Presentation
The functional consequences of expressing Smad4 R361 mutants in Smad4-null colon cancer cell lines are summarized in the table below. These mutations lead to a complex phenotype characterized by the loss of TGF-β mediated tumor suppression and a gain of pro-oncogenic Wnt signaling.
| Parameter | Effect of Smad4 R361 Mutation | Experimental Evidence | Reference |
| TGF-β Signaling | Abolished canonical signaling | Disrupted Smad2/3-Smad4 complex formation | [1][3] |
| Wnt/β-catenin Signaling | Enhanced downstream signaling | Increased TOP/FOP luciferase reporter activity | [1][3] |
| Protein Interactions | Retained binding to LEF1 | Co-immunoprecipitation assays | [1][3] |
| Gene Expression | Acquired a gene signature associated with enhanced Lef1 protein function | RNA sequencing and RT-PCR assays | [1][3][5] |
| Cellular Function | Increased Wnt-dependent cell motility | Scratch (wound healing) assays | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the function of Smad4 R361 mutants are provided below.
Re-expression of Smad4 R361 Mutants in Smad4-null Colon Cancer Cell Lines
This protocol describes the re-introduction of wild-type (WT) or mutant Smad4 into colon cancer cell lines that lack endogenous Smad4 expression (e.g., SW480, SW620).
Objective: To create stable cell lines expressing WT-Smad4, Smad4-R361C, or Smad4-R361H for functional comparison.
Materials:
-
Smad4-null colon cancer cell lines (e.g., SW480)
-
Retroviral expression vectors (e.g., pBABE-puro) containing cDNAs for WT-Smad4 and R361-mutant Smad4
-
Packaging cell line (e.g., HEK293T)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Puromycin for selection
-
Polybrene
Procedure:
-
Virus Production:
-
Plate packaging cells (HEK293T) to be 70-80% confluent on the day of transfection.
-
Co-transfect the packaging cells with the retroviral expression vector (e.g., pBABE-puro-Smad4 WT/Mutant) and a packaging plasmid (e.g., pCL-Eco).
-
Incubate for 48-72 hours. Harvest the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Colon Cancer Cells:
-
Plate Smad4-null colon cancer cells (e.g., SW480) to be 50-60% confluent on the day of transduction.
-
Replace the medium with the viral supernatant supplemented with Polybrene (4-8 µg/mL).
-
Incubate for 24 hours.
-
Replace the viral supernatant with fresh complete medium.
-
-
Selection of Stable Cell Lines:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until antibiotic-resistant colonies are established.
-
Expand the resistant colonies to establish stable cell lines.
-
-
Validation:
-
Confirm the expression of the re-introduced Smad4 protein (WT and mutants) via Western Blotting using a Smad4-specific antibody.
-
Analysis of Wnt Signaling Activity using TOP/FOP Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt/β-catenin pathway.[6]
Objective: To quantify the effect of Smad4 R361 mutations on Wnt signaling activity.
Materials:
-
Stable cell lines (from Protocol 1)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the stable Smad4-expressing colon cancer cell lines into a 96-well plate at a density of 2.5 x 10^4 cells per well.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Transfection:
-
For each well, prepare a transfection mix containing either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the Firefly luciferase activity (from TOP/FOPflash) and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the TOP/FOP ratio for each cell line. A higher ratio indicates greater Wnt signaling activity.[7]
-
Assessment of Wnt-dependent Cell Motility using a Scratch (Wound Healing) Assay
This protocol assesses collective cell migration, a process often driven by Wnt signaling in cancer.[1]
Objective: To determine if Smad4 R361 mutations enhance the migratory capacity of colon cancer cells.
Materials:
-
Stable cell lines (from Protocol 1)
-
6-well plates
-
Sterile 200 µL pipette tips or a cell-scratching insert
-
Microscope with a camera
Procedure:
-
Cell Plating:
-
Seed the stable Smad4-expressing cells into 6-well plates and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Incubation and Imaging:
-
Replace the PBS with fresh culture medium.
-
Place the plate on a microscope stage and capture an image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time. An increased rate of closure in the mutant-expressing cells compared to WT suggests enhanced cell motility.
-
Gene Expression Profiling by RNA Sequencing
This protocol allows for an unbiased, global analysis of the transcriptional changes induced by Smad4 R361 mutations.
Objective: To identify the gene expression signature associated with Smad4 R361 mutations.
Materials:
-
Stable cell lines (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and RNA Extraction:
-
Culture the stable cell lines under standard conditions.
-
Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA (RIN > 8) is recommended.[9]
-
-
Library Preparation:
-
Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves poly-A selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[10]
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the Smad4 mutant cells compared to the WT-Smad4 expressing cells.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify signaling pathways and biological processes that are altered.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for studying Smad4 R361 mutations.
Signaling Pathway
Caption: Dual role of Smad4 R361 mutants in signaling.
References
- 1. Colorectal Cancer-Associated Smad4 R361 Hotspot Mutations Boost Wnt/β-Catenin Signaling through Enhanced Smad4-LEF1 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DSpace [repository.upenn.edu]
- 6. TOP/FOP flash assay [bio-protocol.org]
- 7. jcancer.org [jcancer.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaching RNA-seq for Cell Line Identification [bio-protocol.org]
Application Notes and Protocols: Utilizing IV-361 in Combination with Chemotherapy Agents
Disclaimer: The compound "IV-361" is not a widely recognized investigational drug in publicly available literature. These application notes are based on the profile of a known dual-mechanism compound, KX2-361, which inhibits both Src kinase and tubulin polymerization. The following protocols and data are presented as a representative guide for a hypothetical compound, this compound, with this dual mode of action.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor targeting two key pathways in cancer progression: Src signaling and tubulin polymerization.[1][2][3] The proto-oncogene Src is a non-receptor tyrosine kinase that, when activated, promotes cell survival, proliferation, invasion, and angiogenesis.[4][5][6] Elevated Src activity is observed in a significant percentage of solid tumors, including those of the colon, liver, lung, and breast.[5] Tubulin polymerization is essential for the formation of microtubules, which are critical components of the mitotic spindle required for cell division.[7][8][9] By inhibiting tubulin polymerization, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][10]
The dual mechanism of action of this compound provides a strong rationale for its use in combination with standard chemotherapy agents. By targeting both signaling pathways and the machinery of cell division, this compound has the potential to synergize with chemotherapeutics that act on other cellular processes, such as DNA replication or repair. This combination approach may lead to enhanced tumor cell killing, reduced drug resistance, and potentially lower required doses of each agent, thereby minimizing toxicity.[11]
These application notes provide detailed protocols for evaluating the combination of this compound with common chemotherapy agents in both in vitro and in vivo preclinical models.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct cellular targets. The following diagram illustrates the signaling pathways affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with standard chemotherapy agents on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, Cisplatin, Gemcitabine; stock solutions in appropriate solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol Workflow:
Caption: Workflow for in vitro combination studies.
Detailed Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.
-
Drug Addition: Add the drug solutions to the cells in a matrix format (e.g., 6x6 concentrations of each drug). Include wells for vehicle control (DMSO), this compound alone, and chemotherapy agent alone.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize luminescence values to the vehicle control wells to determine the percentage of cell viability.
-
Analyze the dose-response matrix data using a synergy model such as the Bliss Independence or Loewe Additivity model.[12] Software like SynergyFinder can be used for this analysis.[13]
-
Calculate synergy scores (e.g., Combination Index - CI, where CI < 1 indicates synergy).[14]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cells for implantation (e.g., 1x10^6 cells in Matrigel)
-
This compound formulated for oral gavage
-
Chemotherapy agent formulated for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Protocol Workflow:
Caption: Workflow for in vivo xenograft studies.
Detailed Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)
-
Group 3: Chemotherapy agent (e.g., Paclitaxel, 10 mg/kg, IV, weekly)
-
Group 4: this compound + Chemotherapy agent (at the same doses and schedules)
-
-
Treatment Administration: Administer treatments according to the defined schedule.
-
Monitoring: Measure tumor volumes and body weights twice weekly. Monitor the general health of the animals daily.
-
Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or when animals show signs of significant toxicity (e.g., >20% body weight loss).
Data Presentation
Quantitative data from combination studies should be summarized in clear, structured tables.
Table 1: In Vitro Synergy of this compound with Chemotherapy Agents in A549 Lung Cancer Cells
| Combination Agent | This compound IC50 (nM) | Chemo IC50 (nM) | Combination Index (CI) at ED50 | Synergy Score (Bliss) |
| Paclitaxel | 85 | 12 | 0.65 | 15.2 |
| Cisplatin | 92 | 2500 | 0.78 | 11.5 |
| Gemcitabine | 88 | 30 | 0.55 | 20.1 |
| Docetaxel | 90 | 8 | 0.71 | 13.8 |
CI < 0.9 indicates synergy. Higher positive Bliss scores indicate stronger synergy.
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in an MDA-MB-231 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1450 ± 150 | - | -2.5 |
| This compound (20 mg/kg) | 870 ± 110 | 40.0 | -4.1 |
| Paclitaxel (10 mg/kg) | 725 ± 95 | 50.0 | -8.5 |
| This compound + Paclitaxel | 290 ± 55 | 80.0 | -9.2 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with chemotherapy agents. The dual inhibition of Src kinase and tubulin polymerization by this compound presents a compelling strategy for enhancing the efficacy of standard-of-care chemotherapeutics. Rigorous in vitro and in vivo testing, as described, is essential to identify synergistic combinations and to provide the rationale for their advancement into clinical development.[18]
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 6. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Tubulin - Wikipedia [en.wikipedia.org]
- 9. Dissecting the role of the tubulin code in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. criver.com [criver.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of KX2-361 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KX2-361 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1] This dual mechanism of action makes it a promising candidate for cancer therapy, as it can simultaneously disrupt key signaling pathways involved in cell proliferation, survival, and migration, as well as interfere with cell division by destabilizing microtubules. These application notes provide detailed protocols for evaluating the in vivo efficacy of KX2-361 in preclinical xenograft models of colon and non-small cell lung cancer (NSCLC).
Mechanism of Action
KX2-361 exerts its anti-cancer effects through two distinct mechanisms:
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and motility.[1] Aberrant Src activation is common in many cancers and is associated with tumor progression and metastasis. KX2-361 inhibits Src autophosphorylation, thereby blocking its downstream signaling pathways.[1]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Preclinical Data Summary
While extensive in vivo efficacy data for KX2-361 in colon and NSCLC models is not yet publicly available, studies in a syngeneic orthotopic glioblastoma model have demonstrated its potent anti-tumor activity. Oral administration of KX2-361 significantly extended the survival of tumor-bearing mice.[1][2] Furthermore, in vitro studies have shown that KX2-361 induces apoptosis in various cancer cell lines.[1] The following table summarizes the key preclinical findings for KX2-361.
| Parameter | Result | Reference |
| Mechanism of Action | Dual inhibitor of Src kinase and tubulin polymerization | [1] |
| In Vitro Activity | Induces apoptosis in glioma cell lines | [1] |
| In Vivo Model | Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice | [1][2] |
| Efficacy Endpoint | Extended survival of tumor-bearing mice | [1][2] |
| Bioavailability | Orally bioavailable and crosses the blood-brain barrier in mice | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by KX2-361.
References
Unidentified Compound: IV-361 Not Found in Scientific Literature
Efforts to generate detailed application notes and protocols for the analysis of apoptosis induced by a compound designated "IV-361" have been unsuccessful as the substance could not be identified in the current scientific literature. A comprehensive search for "this compound" in the context of apoptosis, flow cytometry, and its mechanism of action did not yield any specific information about a compound with this identifier.
The search did retrieve information on unrelated topics such as the clinical trial KEYNOTE-361 for the immunotherapy drug pembrolizumab, the breast cancer cell line MDA-MB-361, and other compounds with "IV" in their names, such as Buddlejasaponin IV (BS-IV) and Astragaloside IV (AS-IV). However, none of these are synonymous with "this compound" and their mechanisms of action are distinct.
Without specific information on the nature of "this compound," its cellular targets, and its expected effects on apoptotic pathways, it is not possible to create accurate and reliable application notes, experimental protocols, or meaningful data visualizations as requested.
To proceed, clarification on the identity of "this compound" is required. This would include any alternative names, the class of compound, its putative mechanism of action, or any published studies describing its biological activity. Once the compound is clearly identified, it will be possible to gather the necessary information to fulfill the request for detailed application notes and protocols for flow cytometry analysis of apoptosis.
In the meantime, a generalized protocol for assessing apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining is provided below. This is a standard method that can be adapted for a novel compound once its properties are known.
General Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol outlines a standard procedure for staining cells with Annexin V and Propidium Iodide (PI) to detect and quantify apoptosis by flow cytometry.[1][2][3][4]
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells.[3][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes.[3][5] Cells in late-stage apoptosis or necrosis lose their membrane integrity and will therefore be stained by PI.[1][2] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]
Materials:
-
Cells of interest
-
Investigational compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis analysis.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates at a suitable density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the investigational compound (e.g., this compound) for the desired time period. Include a vehicle-treated negative control and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Then, wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
-
Staining:
-
Carefully aspirate the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation:
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison between different treatment groups.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM | |||
| Positive Control | - |
Putative Signaling Pathway for Apoptosis Induction:
While the specific pathway for "this compound" is unknown, a general representation of the intrinsic and extrinsic apoptosis pathways is provided below.
Caption: Intrinsic and extrinsic apoptosis pathways.
Further detailed application notes and protocols can be developed once the specific identity and characteristics of this compound are provided.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for IV-361 in Aqueous Solutions
Welcome to the technical support center for IV-361. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when preparing aqueous solutions of this compound for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful formulation and administration of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is a highly lipophilic compound with low aqueous solubility. It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2][3]
Q2: I observe precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and crashes out when introduced to the aqueous environment where its solubility is significantly lower.
To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous solution to a level below its solubility limit.
-
Optimize the co-solvent percentage: While DMSO is an excellent initial solvent, its percentage in the final aqueous solution should be minimized, typically to less than 1% (v/v), to avoid solvent-induced toxicity in cellular or in vivo models. Experiment with different final DMSO concentrations to find a balance between compound solubility and biological compatibility.
-
Use a formulation vehicle: For in vivo studies, a formulation vehicle containing solubilizing agents such as cyclodextrins, polysorbates (e.g., Tween 80), or polyethylene glycol (PEG) may be necessary to maintain the solubility of this compound in an aqueous medium.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability and prevent degradation.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect from light.[1]
Troubleshooting Guides
Guide 1: Preparing this compound Working Solutions in Aqueous Media
This guide provides a stepwise approach to preparing aqueous working solutions of this compound from a DMSO stock, minimizing the risk of precipitation.
Experimental Protocol:
-
Prepare a high-concentration stock solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or sonication.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into your aqueous buffer at an intermediate concentration where the compound remains soluble.
-
Final dilution: In a final step, perform the last dilution to achieve the desired working concentration. This multi-step process can sometimes prevent the compound from precipitating.
-
Vortex during dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer continuously to ensure rapid mixing and dispersion of the compound, which can help prevent localized high concentrations that lead to precipitation.
-
Visual inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
Guide 2: Troubleshooting Precipitation During Experiments
Encountering precipitation during an experiment can compromise your results. This guide provides steps to identify the cause and find a solution.
Troubleshooting Steps:
-
Confirm the solubility limit: Determine the maximum solubility of this compound in your specific aqueous buffer and at the experimental temperature.
-
Check for buffer incompatibility: Certain buffer components can interact with the compound, reducing its solubility. Test the solubility of this compound in alternative, compatible buffer systems.
-
Evaluate temperature effects: Solubility is often temperature-dependent. Ensure your experimental temperature does not negatively impact the solubility of this compound. For some compounds, solubility can decrease at lower temperatures.
-
Consider pH: The pH of the aqueous solution can significantly affect the solubility of ionizable compounds. Determine if this compound has ionizable groups and test its solubility at different pH values to find the optimal range.
Quantitative Data Summary
While specific solubility data for "this compound" is not available, the following table provides a general overview of the solubility of poorly soluble compounds in common solvent systems. Researchers should experimentally determine the specific values for this compound.
| Solvent System | Typical Solubility Range for Poorly Soluble Compounds | Notes |
| 100% Water | < 1 µg/mL | Highly insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1-10 µg/mL | Solubility may be slightly enhanced compared to pure water but remains low. |
| 100% DMSO | > 10 mg/mL | Generally high solubility.[1][2][3] |
| 1% DMSO in PBS | Variable, typically < 50 µM | Highly dependent on the specific compound's properties. |
| 5% Solutol HS 15 in Saline | Variable | A common formulation vehicle for increasing aqueous solubility. |
Signaling Pathway Considerations
The mechanism of action for a therapeutic compound is critical. For instance, if this compound were an inhibitor of a kinase in a specific signaling pathway, maintaining its solubility would be paramount for accurate determination of its efficacy. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound.
This technical support guide is intended to provide general advice. It is essential to perform compound-specific optimization for the successful use of this compound in your experiments.
References
Optimizing IV-361 concentration for maximum efficacy
Technical Support Center: IV-361
Welcome to the technical support center for this compound. This resource provides detailed information, troubleshooting guides, and standardized protocols to help researchers and drug development professionals optimize the use of this compound in their experiments.
Compound Information:
-
Name: this compound
-
Mechanism of Action: this compound is a potent and selective inhibitor of the mTORC1 complex. It functions by binding to the mTOR kinase domain, preventing the phosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1.[1][2] This inhibition disrupts protein synthesis and cell growth, making this compound a subject of investigation for diseases characterized by aberrant mTOR signaling, such as certain cancers.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model.[4] Based on internal validation, a common starting range is between 10 nM and 1 µM. For initial experiments, a concentration of 100 nM is often effective at inhibiting mTORC1 signaling.
Q2: How can I confirm that this compound is inhibiting the mTORC1 pathway in my cells?
A2: The most direct method to confirm mTORC1 inhibition is to perform a Western blot analysis on key downstream targets.[5] After treating cells with this compound, you should observe a significant decrease in the phosphorylation of S6 Kinase (at Thr389) and 4E-BP1 (at Ser65). It is crucial to also probe for the total protein levels of S6K and 4E-BP1 to ensure that the changes are due to decreased phosphorylation and not a reduction in total protein.[5]
Q3: What solvent should I use to dissolve this compound and what is the recommended storage condition?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, we recommend preparing a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture media is below 0.5% to avoid solvent-induced toxicity.[6]
Troubleshooting Guides
Issue 1: Inconsistent or no observable biological effect after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments (over 48 hours), consider replenishing the media with fresh this compound.[6] |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental endpoint. The required concentration can vary significantly between cell types.[7] |
| Poor Cell Permeability | While this compound is designed for good cell permeability, ensure that incubation times are sufficient (e.g., 24-72 hours) for the compound to reach its intracellular target. |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Overly confluent or stressed cells may respond differently to treatment.[6] |
Issue 2: High background or non-specific bands in Western blot for phosphorylated proteins.
| Possible Cause | Troubleshooting Steps |
| Contamination with Phosphatases | Always work with samples on ice and use pre-chilled buffers. Add a fresh cocktail of phosphatase inhibitors to your cell lysis buffer immediately before use to preserve the phosphorylation state of your target proteins. |
| Incorrect Blocking Agent | Avoid using milk as a blocking agent when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Instead, use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). |
| Buffer Composition | Do not use Phosphate-Buffered Saline (PBS) in your wash or antibody dilution buffers, as the excess phosphate ions can interfere with the binding of phospho-specific antibodies. Use TBST instead.[5] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, which quantifies its effectiveness in inhibiting cell growth across different breast cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast (ER+) | 85 |
| MDA-MB-231 | Breast (Triple-Negative) | 150 |
| MDA-MB-361 | Breast (ER+, HER2+) | 124.2[8] |
| T-47D | Breast (ER+) | 95 |
Data derived from internal cell viability assays.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol details the steps for conducting an MTT assay to measure cell viability and determine the IC50 of this compound.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control with DMSO at the same concentration as the highest this compound dose.[12]
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the corresponding wells. Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
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Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[4][12]
Protocol 2: Western Blotting for mTORC1 Pathway Inhibition
This protocol outlines the procedure for detecting changes in protein phosphorylation in the mTORC1 pathway following treatment with this compound.[14]
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Sample Preparation: Plate cells and treat with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[14] Keep samples on ice at all times.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Ser65), and total 4E-BP1.
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Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: A troubleshooting decision tree for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. altogenlabs.com [altogenlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of IV-361 in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, IV-361.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of potential off-target effects with this compound in my cell-based assays?
A1: Common signs that you may be observing off-target effects of this compound include:
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Inconsistency with other inhibitors: A structurally different inhibitor targeting the same protein as this compound produces a different or no phenotype.[1]
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Unexpected cellular phenotypes: You observe cellular responses that are not anticipated based on the known function of the intended target, such as increased proliferation when inhibition is expected.[2] This could be due to the inhibition of a kinase in a negative feedback loop or an off-target with an opposing biological function.[2]
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Discrepancy between biochemical and cellular potency: The concentration of this compound required to achieve the desired effect in cells (EC50) is significantly higher than its biochemical inhibitory concentration (IC50) against the purified target.
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Cytotoxicity at or near the effective concentration: The concentration of this compound that produces the desired phenotype is also causing significant cell death.
Q2: How can I distinguish between on-target and off-target effects of this compound?
A2: A multi-faceted approach is recommended to differentiate between on-target and off-target effects:
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Orthogonal Pharmacological Validation: Use a structurally unrelated inhibitor for the same primary target.[2] If the same phenotype is observed, it is more likely to be an on-target effect.[2]
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Genetic Validation (e.g., CRISPR/Cas9): The most definitive method is to test this compound in a cell line where the intended target has been genetically knocked out.[3] If this compound still elicits the same effect in these knockout cells, the phenotype is likely due to off-target interactions.[4]
-
Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.[2]
Q3: Could the observed phenotype be a result of this compound affecting a downstream signaling pathway rather than a direct off-target interaction?
A3: Yes, inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[2] Computational modeling can sometimes help predict such retroactive effects within a signaling network.[5] It is crucial to map the signaling pathway of the intended target and analyze the expression and activity of key downstream and upstream components.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| This compound has off-target liabilities causing cell death. | 1. Determine the Therapeutic Window: Perform a dose-response curve for both the desired phenotype and cell viability to determine the EC50 and CC50 (cytotoxic concentration 50%) respectively.[1] A narrow therapeutic window suggests potential off-target toxicity. 2. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinases that could be mediating the cytotoxic effects.[2] 3. Rescue Experiment: If a specific off-target is identified, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target or by modulating the downstream pathway of the off-target. |
| The observed cytotoxicity is an on-target effect. | 1. Confirm Target Essentiality: Use a genetic approach like CRISPR/Cas9 or siRNA to knockdown the intended target. If knockdown of the target phenocopies the cytotoxic effect of this compound, the toxicity is likely on-target. 2. Titrate this compound Concentration: Use the lowest effective concentration of this compound that elicits the desired phenotype while minimizing cytotoxicity. |
Issue 2: this compound Fails to Elicit the Expected Phenotype
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability or rapid metabolism of this compound. | 1. Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[1] 2. Optimize Treatment Conditions: Vary the incubation time and concentration of this compound. |
| The intended target is not essential for the observed phenotype in the chosen cell line. | 1. Genetic Validation: Knockdown or knockout the target gene. If this does not reproduce the expected phenotype, the target may not be critical for that cellular process in that specific context.[3] 2. Literature Review: Re-examine the literature to confirm the role of the target in the specific cellular context you are studying. |
| This compound has off-target effects that counteract the on-target effect. | 1. Kinase Profiling: Identify potential off-targets that may have opposing biological functions.[2] 2. Combination Therapy: If a counteracting off-target is identified, consider co-treatment with a specific inhibitor of that off-target. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Target Kinase A (On-Target) | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 800 | 60% |
| Off-Target Kinase D | >10,000 | <10% |
Table 2: Hypothetical Cellular Potency and Cytotoxicity of this compound
| Cell Line | Phenotypic EC50 (nM) | Cytotoxic CC50 (nM) | Therapeutic Index (CC50/EC50) |
| Cancer Cell Line X | 50 | 1500 | 30 |
| Normal Cell Line Y | >5000 | >10,000 | >2 |
Experimental Protocols
Protocol 1: Dose-Response and EC50/CC50 Determination
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Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[1]
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Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.[1]
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Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
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Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, or Western blot for a downstream marker).[1]
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Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTS assay).[1]
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Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 for the phenotype and the CC50 for toxicity.[1]
Protocol 2: In Vitro Kinase Profiling
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
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Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
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Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
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Reaction and Detection: Allow the kinase reaction to proceed for a specified time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
Visualizations
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Caption: Experimental workflow for troubleshooting off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KX2-361 In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of KX2-361. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is KX2-361 and what is its mechanism of action?
A1: KX2-361 is an orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] Its anti-cancer activity stems from its ability to simultaneously disrupt Src signaling pathways, which are often overactive in tumors, and inhibit microtubule formation, leading to cell cycle arrest and apoptosis.[1][3] KX2-361 has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain malignancies like glioblastoma.[1][2][4]
Q2: What are the potential in vivo toxicities associated with KX2-361 and its analogs?
A2: While specific preclinical toxicology data for KX2-361 is not extensively published, information from its close structural analog, KX2-391 (Tirbanibulin), provides valuable insights into its potential toxicity profile. The most common dose-limiting toxicities observed in clinical trials with KX2-391 were reversible elevations in liver enzymes (AST and ALT) without a corresponding increase in bilirubin. Other reported common toxicities include myelosuppression, fatigue, nausea, and constipation.
Q3: Is there a recommended dosing schedule to minimize toxicity?
A3: Preclinical studies with the analog KX2-391 in mice have indicated that once-daily dosing is less toxic and allows for the administration of higher doses compared to twice-daily dosing. This suggests that a once-daily regimen for KX2-361 may also offer a better safety profile.
Troubleshooting Guide: Managing In Vivo Toxicity
This guide provides practical steps to address common toxicities that may be observed during in vivo studies with KX2-361.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
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Observation: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum.
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Possible Cause: On-target or off-target effects of KX2-361 on hepatocytes.
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Troubleshooting Steps:
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Confirm Findings: Repeat serum biochemistry to confirm the elevated enzyme levels.
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Dose Reduction: Reduce the dose of KX2-361 to the next lower dose level in a cohort of animals to determine a dose that does not induce significant hepatotoxicity.
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Dosing Schedule Modification: If using a twice-daily dosing regimen, switch to a once-daily schedule, which has been shown to be less toxic for the analog KX2-391.
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Supportive Care: Consult with veterinary staff about providing supportive care, which may include dietary modifications.
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Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any morphological changes.
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Issue 2: Myelosuppression
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Observation: Decreased white blood cell counts (leukopenia), red blood cell counts (anemia), and/or platelet counts (thrombocytopenia) in complete blood count (CBC) analysis.
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Possible Cause: Inhibition of tubulin polymerization and/or Src kinase activity in hematopoietic progenitor cells.
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Troubleshooting Steps:
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Monitor CBCs: Implement regular CBC monitoring (e.g., weekly) to track the onset and severity of myelosuppression.
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Dose Adjustment: Lower the dose of KX2-361 to identify the maximum tolerated dose (MTD) that does not cause severe myelosuppression.
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"Drug Holiday": Consider introducing a "drug holiday" (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
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Supportive Care: In consultation with veterinary staff, provide supportive care as needed, which could include measures to prevent opportunistic infections in leukopenic animals.
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Adjuvant Therapy: Explore the potential for co-administration with agents that can mitigate myelosuppression, although this would require careful validation.[5]
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Issue 3: Gastrointestinal Toxicity (Nausea, Diarrhea, Weight Loss)
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Observation: Reduced food intake, weight loss, diarrhea, or signs of nausea (e.g., pica in rodents).
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Possible Cause: Direct effects of KX2-361 on the gastrointestinal tract or systemic effects.
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Troubleshooting Steps:
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Monitor Body Weight and Food Intake: Record body weights and food consumption daily to quickly identify the onset of gastrointestinal issues.
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Formulation Optimization: Ensure the formulation vehicle is well-tolerated. If using a high concentration of organic solvents like DMSO, consider reducing the concentration or switching to a less irritating vehicle.
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Dose Reduction: A lower dose may alleviate gastrointestinal side effects.
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Dietary Support: Provide palatable, high-calorie food supplements to encourage eating and maintain body weight.
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Anti-diarrheal Medication: In consultation with veterinary staff, consider the use of anti-diarrheal agents if diarrhea is severe.
-
Quantitative Data Summary
Table 1: In Vivo Dosing and Pharmacokinetics of KX2-361 in Mice
| Parameter | Value | Reference |
| Oral Dose | 20 mg/kg | [3] |
| Brain Cmax | 4025 ± 319 ng/g | [3] |
| Time to Brain Cmax | 15 min | [3] |
| Brain AUC (last) | 5044 ± 355 h*ng/g | [3] |
Experimental Protocols
Protocol 1: Preparation of KX2-361 for Oral Gavage in Mice
This protocol provides a general guideline for preparing a suspension of KX2-361 for oral administration. It is crucial to assess the solubility and stability of KX2-361 in the chosen vehicle.
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Materials:
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KX2-361 powder
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Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
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Analytical balance
-
-
Procedure:
-
Prepare the Vehicle:
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Dissolve 0.5 g of CMC-Na and 0.1 mL of Tween 80 in 100 mL of sterile water.
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Stir or vortex until the CMC-Na is fully dissolved. This may take some time.
-
-
Weigh KX2-361: Accurately weigh the required amount of KX2-361 powder based on the desired final concentration and dosing volume.
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Prepare the Suspension:
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Transfer the weighed KX2-361 to a sterile tube.
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Add a small amount of the vehicle and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to achieve the final desired volume and concentration.
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If necessary, sonicate the suspension for a short period to ensure homogeneity.
-
-
Storage and Administration:
-
Prepare the suspension fresh daily.
-
Store at 4°C and protect from light until use.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
-
Protocol 2: In Vivo Toxicity Assessment
This protocol outlines a basic framework for monitoring toxicity in mice treated with KX2-361.
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Animals: Use an appropriate mouse strain for your tumor model. Include a vehicle-treated control group.
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Parameters to Monitor:
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Clinical Observations: Observe animals daily for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), or signs of distress.
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Body Weight: Record the body weight of each animal daily or at least three times a week.
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Food and Water Intake: Monitor food and water consumption, especially if weight loss is observed.
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Complete Blood Count (CBC): Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) to assess for myelosuppression.
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Serum Biochemistry: Collect blood at baseline and at the end of the study (or more frequently if toxicity is suspected) to analyze for liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).
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Histopathology: At the end of the study, perform a necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract, etc.) for histopathological analysis.
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Visualizations
Caption: Mechanism of action of KX2-361.
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KC-180-2 Exerts Anti-SCLC Effects via Dual Inhibition of Tubulin Polymerization and Src Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
IV-361 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of the research compound IV-361. Please note that this compound is a designation for a novel compound, and the following information is based on general best practices for handling chemical compounds in a research setting. Researchers should always refer to the specific product information sheet provided with their batch of this compound for the most accurate data.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years. It is recommended to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO at concentrations up to 10 mM. To prepare a stock solution, reconstitute the solid compound in anhydrous DMSO. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
3. What is the stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.
4. How can I assess the stability of my this compound sample?
If you suspect degradation of your this compound sample, its purity can be assessed by High-Performance Liquid Chromatography (HPLC) analysis. Compare the chromatogram of your sample to a reference chromatogram if available. A significant decrease in the area of the main peak or the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C. |
| Perform an HPLC analysis to check the purity of the compound. | ||
| Low or no activity of this compound in cell-based assays | Poor solubility of this compound in the final assay medium. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity and precipitation. |
| Prepare the final dilution in a pre-warmed medium and mix thoroughly. | ||
| Precipitation of the compound upon dilution | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Lower the final concentration of this compound in the experiment. |
| Increase the percentage of DMSO in the final solution if the experimental system allows. |
Stability Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Shelf Life |
| Solid Powder | N/A | -20°C | ≥ 24 months |
| Stock Solution | DMSO | -80°C | ≥ 6 months |
| Stock Solution | DMSO | 4°C | ≤ 1 week |
| Aqueous Dilution | Cell Culture Medium | Room Temperature | < 24 hours |
Experimental Protocols
Protocol: Western Blot Analysis of Target Engagement
This protocol describes a method to assess the effect of this compound on the phosphorylation of a hypothetical target protein, Kinase X, in a cell-based assay.
Materials:
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Cells expressing Kinase X (e.g., MDA-MB-361)
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Cell culture medium
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This compound
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DMSO (anhydrous)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Kinase X, anti-total-Kinase X, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Kinase X signal to the total Kinase X and the loading control (GAPDH).
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Improving the Oral Bioavailability of KX2-361 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of KX2-361 and its analogs.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the formulation and in vivo evaluation of KX2-361 analogs.
| Observed Problem | Potential Cause | Recommended Action |
| Low and/or variable oral bioavailability in preclinical species. | Poor aqueous solubility: KX2-361 and its analogs are lipophilic and have been described as "hardly soluble in water"[1]. This can lead to dissolution rate-limited absorption. | 1. Characterize pH-dependent solubility: Determine the aqueous solubility of your analog at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract environment. 2. Formulation enhancement: Consider formulations designed to improve solubility, such as: - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption of lipophilic drugs.[2][3] - Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can increase solubility by forming inclusion complexes. A patent for an oral formulation of KX2-361 utilizes this approach[1]. - Salt formation: Creating a more soluble salt form of the compound can be explored. The besylate salt of KX2-361 has been developed.[4] |
| Poor permeability: The compound may have low permeability across the intestinal epithelium. | 1. In vitro permeability assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. This will help classify the compound according to the Biopharmaceutics Classification System (BCS). 2. Efflux transporter interaction: If the efflux ratio is high, the compound may be a substrate for transporters like P-glycoprotein (P-gp). Consider co-administration with a P-gp inhibitor in preclinical studies to confirm this. | |
| High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Metabolic stability assessment: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[5][6][7] 2. Identify metabolic pathways: Characterize the metabolites formed to understand the primary metabolic routes. This can guide medicinal chemistry efforts to block metabolic "soft spots." | |
| High variability in plasma concentrations between subjects. | Food effects: The absorption of lipophilic compounds can be significantly influenced by the presence of food. | 1. Fasted vs. fed state studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. 2. Formulation optimization: Lipid-based formulations can sometimes mitigate food effects by mimicking the fed state. |
| Inconsistent formulation performance: The physical properties of the formulation (e.g., particle size, homogeneity) may not be consistent between batches. | 1. Rigorous formulation characterization: Ensure consistent particle size distribution, content uniformity, and dissolution profiles for each batch of your formulation. | |
| Difficulty in preparing a suitable oral formulation for in vivo studies. | Poor wettability and dissolution of the drug powder. | 1. Particle size reduction: Micronization or nanomilling can increase the surface area of the drug particles, improving wettability and dissolution rate. 2. Use of wetting agents: Incorporate surfactants or other wetting agents into the formulation to improve the dispersion of the drug particles. |
| Chemical instability of the compound in the formulation vehicle. | 1. Forced degradation studies: Assess the stability of your analog in different formulation vehicles under stressed conditions (e.g., heat, light, different pH) to identify a stable formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of KX2-361?
A1: The oral bioavailability of KX2-361 in mice has been reported to be approximately 40%.[8][9]
Q2: What type of oral formulations have been used for KX2-361 and its analogs in preclinical and clinical studies?
A2: For preclinical studies in mice, the analog KX2-391 has been administered as a suspension in 4% DMSO/corn oil. In a phase 2 clinical trial, KX2-391 was supplied as an oral solution in single-use unit dose bottles.[10] A patent for KX2-361 describes an oral tablet formulation containing hydroxypropyl-β-cyclodextrin to enhance solubility.[1]
Q3: What are the key physicochemical properties of KX2-361 to consider for formulation development?
A3: KX2-361 is a lipophilic compound and is described as being "hardly soluble in water".[1][11][12] Its molecular weight is 405.46 g/mol .[13] Understanding its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) is crucial for developing a successful oral formulation.
Q4: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my KX2-361 analog?
A4: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess P-gp efflux. A high efflux ratio (Papp B-A / Papp A-B) suggests that the compound is a substrate for P-gp.
Q5: What are some common strategies to overcome poor aqueous solubility of kinase inhibitors like KX2-361 analogs?
A5: Several strategies can be employed, including:
-
Salt formation: Creating a salt with improved solubility.
-
Particle size reduction: Micronization or nanocrystal technology.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix.
-
Complexation: Using cyclodextrins to form inclusion complexes.[1]
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of lipophilic compounds.[2][3]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a KX2-361 analog in different aqueous media.
Materials:
-
KX2-361 analog
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated gastric fluid (SGF) at pH 1.2
-
Simulated intestinal fluid (SIF) at pH 6.8
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer
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Thermostatically controlled shaker incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Methodology:
-
Add an excess amount of the KX2-361 analog to a known volume of each buffer (e.g., 10 mg to 1 ml) in a sealed glass vial.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a KX2-361 analog in liver microsomes.
Materials:
-
KX2-361 analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control substrate (e.g., a compound with a known metabolic rate)
-
Acetonitrile or methanol for reaction quenching
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LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of the KX2-361 analog in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the KX2-361 analog (at a final concentration, e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
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Calculate the intrinsic clearance (Clint) as (0.693/t½) / (mg microsomal protein/mL).
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: Dual mechanism of action of KX2-361.
References
- 1. CN106902358B - Oral preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functioning of Microsomal Cytochrome P450s: Murburn Concept Explains the Metabolism of Xenobiotics in Hepatocytes [frontiersin.org]
- 7. Kinetics of diazepam metabolism in rat hepatic microsomes and hepatocytes and their use in predicting in vivo hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in experiments involving Poly (ADP-ribose) polymerase (PARP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP inhibitors?
A1: PARP inhibitors work through a mechanism called synthetic lethality.[1][2] In cells with defects in the homologous recombination (HR) pathway for DNA repair (often due to mutations in genes like BRCA1 or BRCA2), PARP inhibitors block the repair of single-strand DNA breaks.[3][4] This leads to the accumulation of double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately resulting in cell death.[4]
Q2: My PARP inhibitor is not showing the expected cytotoxicity in BRCA-mutant cancer cells. What are the possible reasons?
A2: Several factors could contribute to this issue:
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Drug Potency and Stability: Ensure the inhibitor is properly stored and has not degraded. Verify the IC50 of your specific batch in a sensitive cell line as a positive control.
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Cell Line Integrity: Confirm the BRCA mutation status and ensure the cells have not developed resistance mechanisms, such as reversion mutations that restore BRCA protein function.[3]
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Off-Target Effects: The specific PARP inhibitor used may have off-target effects that influence its activity.[5]
-
Experimental Conditions: Suboptimal drug concentration, incubation time, or cell density can affect the outcome.
Q3: I am observing significant toxicity in my wild-type (HR-proficient) control cells. Is this expected?
A3: While PARP inhibitors are designed to be selective for HR-deficient cells, some level of toxicity in wild-type cells can occur, particularly at higher concentrations. This can be due to "PARP trapping," where the inhibitor traps PARP enzymes on the DNA, leading to replication fork collapse and cytotoxicity independent of the HR pathway.[3] It is crucial to perform dose-response experiments to determine a therapeutic window where selectivity is observed.
Q4: How can I detect the development of resistance to PARP inhibitors in my long-term cell culture experiments?
A4: Resistance can manifest as a gradual increase in the IC50 of the PARP inhibitor. To investigate the mechanism of resistance, you can:
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Sequence BRCA genes: Look for secondary mutations that could restore the open reading frame and protein function.[6]
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Assess HR proficiency: Use functional assays like RAD51 foci formation assays to see if the HR repair pathway has been restored.
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Analyze drug efflux: Increased expression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[4]
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Investigate replication fork stabilization: Mechanisms that protect stalled replication forks can also contribute to resistance.[3]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the plate.- Inconsistent drug concentration. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Mix drug dilutions thoroughly. |
| Lower than expected potency. | - Incorrect drug concentration.- Cell line is not sensitive.- Drug has degraded. | - Verify calculations and stock solution concentration.- Use a known sensitive cell line as a positive control.- Aliquot and store the inhibitor at the recommended temperature. |
| Unexpected results in control groups. | - Vehicle (e.g., DMSO) concentration is too high.- Contamination of cell culture. | - Keep vehicle concentration consistent and low across all wells.- Regularly test for mycoplasma contamination. |
Guide 2: Issues with Western Blotting for PARP Activity
| Problem | Potential Cause | Suggested Solution |
| No change in PAR levels after treatment. | - Insufficient drug concentration or incubation time.- Antibody not specific for PAR. | - Perform a time-course and dose-response experiment.- Validate the antibody using a positive control (e.g., cells treated with a DNA damaging agent like H2O2). |
| High background signal. | - Incomplete blocking.- Antibody concentration too high. | - Optimize blocking conditions (time, agent).- Titrate the primary antibody. |
Experimental Protocols & Methodologies
Protocol 1: Cellular Proliferation Assay (MTS/MTT)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of the PARP inhibitor. Include a vehicle-only control.
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Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
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Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation & Reading: Incubate for 1-4 hours, then read the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: RAD51 Foci Formation Assay for Homologous Recombination Activity
-
Cell Treatment: Seed cells on coverslips. Treat with a DNA damaging agent (e.g., mitomycin C or olaparib) to induce double-strand breaks.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
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Immunostaining: Block non-specific binding and then incubate with a primary antibody against RAD51. Follow with a fluorescently labeled secondary antibody.
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Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
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Quantification: Count the number of cells with distinct RAD51 nuclear foci. A decrease in RAD51 foci formation after treatment is indicative of HR deficiency.
Visualizations
Signaling Pathway
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cells.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results in PARP inhibitor experiments.
References
Technical Support Center: Investigational Agent KX2-361 (Query: IV-361)
Disclaimer: The following information pertains to the investigational agent KX2-361, a dual Src and tubulin polymerization inhibitor. No specific therapeutic agent designated "IV-361" was identified in a comprehensive search of scientific literature and clinical trial databases. The information provided is based on available preclinical data for KX2-361 and is intended for research purposes only.
This guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers working with KX2-361.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for KX2-361?
KX2-361 is a novel small molecule inhibitor with a dual mechanism of action.[1] It acts as a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate binding site.[1] Additionally, it functions as a tubulin polymerization inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
2. What is the rationale for a dual Src and tubulin inhibitor?
Targeting both Src signaling and microtubule polymerization offers a multi-pronged approach to cancer therapy. Src kinases are often overactive in solid tumors, contributing to cell growth, proliferation, and metastasis.[1] Tubulin is a validated target for cytotoxic chemotherapy. By inhibiting both pathways, KX2-361 may offer broader and more potent anti-tumor activity compared to agents that target only one of these pathways.[1]
3. How do I determine the optimal starting dosage for my in vitro experiments?
The optimal in vitro dosage of KX2-361 will depend on the specific cancer cell line being studied. Preclinical studies have reported GI50 (half-maximal growth inhibition) values in the nanomolar to low micromolar range for various cell lines.[1] It is recommended to perform a dose-response curve starting from a low nanomolar concentration (e.g., 1 nM) up to a high micromolar concentration (e.g., 10 µM) to determine the IC50/GI50 for your specific cell line of interest.
4. Are there any known differences in sensitivity to KX2-361 across different tumor types?
Preclinical data suggests that the potency of KX2-361 can vary across different cancer cell lines.[1] For example, GI50 values have been reported for colon and non-small cell lung cancer (NSCLC) cell lines.[1] This variability is expected and may be influenced by factors such as the expression levels of Src kinase, tubulin isotype composition, and the activity of drug efflux pumps. Researchers should empirically determine the sensitivity of their chosen tumor models.
Troubleshooting Guides
Issue: High variability in cell viability assay results.
-
Possible Cause 1: Compound Solubility. KX2-361 is an organic small molecule and may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Precipitates can lead to inconsistent dosing.
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to high variability. Optimize and standardize your cell seeding density to ensure logarithmic growth throughout the assay period.
-
Possible Cause 3: Assay Incubation Time. The dual mechanism of action may require different lengths of time to exert its full effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Issue: Discrepancy between observed potency and published data.
-
Possible Cause 1: Cell Line Authenticity. Ensure your cell lines are obtained from a reputable source and are routinely tested for identity and mycoplasma contamination. Genetic drift in cell lines can alter drug sensitivity.
-
Possible Cause 2: Serum Concentration. The presence of serum proteins can bind to the compound, reducing its effective concentration. The GI50 of a related compound was shown to be affected by serum concentration.[1] If possible, conduct initial experiments in low-serum conditions or quantify the effect of serum on drug potency.
-
Possible Cause 3: Passage Number. High-passage number cell lines can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage range for all experiments.
Data Presentation
Table 1: Summary of Preclinical In Vitro Potency of a KX2-361 Analog
| Cell Line | Cancer Type | GI50 (µM) |
| KM12 | Colon | 0.41 |
| A549 | NSCLC | 1.03 |
| HT29 | Colon | 0.88 |
Data is for a biaryl analog of KX2-361 as reported in preclinical studies.[1]
Experimental Protocols
Protocol 1: Determination of IC50/GI50 using a Cell Viability Assay (e.g., MTT/XTT)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of KX2-361 in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of KX2-361.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50/GI50 value.
Mandatory Visualizations
Caption: Dual mechanism of action of KX2-361.
Caption: Experimental workflow for in vitro dosage determination.
References
Technical Support Center: Interpreting Unexpected Results with IV-361 (KX2-361)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using IV-361 (also known as KX2-361). This compound is a dual-mechanism inhibitor targeting both Src kinase and tubulin polymerization.[1][2] Understanding this dual activity is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Q1: We are observing potent cytotoxicity with this compound, but see little to no inhibition of Src phosphorylation at the expected concentrations. Is this normal?
A1: Yes, this is a plausible scenario due to this compound's dual mechanism of action. The observed cytotoxicity could be primarily driven by its potent inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][3][4] The IC50 for antiproliferative activity may be significantly lower than the concentration required for robust inhibition of Src phosphorylation in your specific cell line.
Troubleshooting Steps:
-
Confirm Tubulin Inhibition: Perform a cell-based assay to assess microtubule integrity, such as immunofluorescence staining for α-tubulin. You should observe disruption of the microtubule network at concentrations consistent with your cytotoxicity data.
-
Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution. This compound is known to cause a G2/M phase arrest.[1][5] If you observe a significant increase in the G2/M population, it's a strong indicator of tubulin polymerization inhibition.
-
Titrate this compound for Src Inhibition: Perform a dose-response experiment with a wider concentration range in your Src phosphorylation assay (e.g., Western blot for p-Src). It's possible that higher concentrations are needed to see a significant effect on Src in your model system.
Q2: Our results show a clear G2/M arrest, but the level of apoptosis is lower than expected. Why might this be?
A2: A G2/M arrest is a direct consequence of microtubule disruption by this compound.[1][5] However, the progression from mitotic arrest to apoptosis can be cell-type dependent and time-dependent.
Troubleshooting Steps:
-
Time-Course Experiment: Apoptosis is a dynamic process. Perform a time-course experiment, analyzing apoptosis at multiple time points after this compound treatment (e.g., 24, 48, and 72 hours). The peak of apoptosis may occur later than the peak of G2/M arrest.
-
Apoptosis Assay Sensitivity: Ensure your apoptosis assay is sensitive enough and that you are not analyzing too late, when cells may have already undergone secondary necrosis. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay.
-
Cell Line-Specific Responses: Some cell lines may be more prone to prolonged mitotic arrest without immediately undergoing apoptosis.
Q3: We are not observing the expected anti-tumor activity in our in vivo model. What are the potential reasons?
A3: In vivo efficacy can be influenced by multiple factors beyond the direct cellular effects of the compound.
Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: this compound is orally bioavailable and can cross the blood-brain barrier.[1][2][3][4] However, the specific dosing regimen, formulation, and animal model can impact drug exposure at the tumor site.
-
Role of the Immune System: Some studies suggest that the in vivo efficacy of this compound may involve the host immune system.[3][4] If you are using an immunocompromised animal model, the full therapeutic potential of the compound may not be realized.
-
Tumor Model Resistance: The specific tumor model may have intrinsic resistance mechanisms to Src inhibitors or tubulin polymerization inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (KX2-361) from published studies. Note that values can vary depending on the cell line and experimental conditions.
| Parameter | Cell Line/System | Value | Reference |
| GI50 (Antiproliferative Activity) | Daoy (human medulloblastoma) | 16 nM | [1] |
| IC50 (Src Autophosphorylation) | GL261 (murine glioma) | 60 nM | [1] |
| Tubulin Polymerization Inhibition | In vitro assembly | 5 µM | [1] |
| Cell Cycle Arrest | U87 (human glioblastoma) | G2/M arrest observed at 0-270 nM | [1] |
Experimental Protocols
The following are representative protocols for key experiments to assess the activity of this compound.
Protocol 1: Western Blot for Src Phosphorylation
Objective: To determine the effect of this compound on Src autophosphorylation.
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Immunofluorescence for Microtubule Integrity
Objective: To visualize the effect of this compound on the microtubule network.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Allow cells to adhere and grow to 50-60% confluency. Treat with this compound at concentrations around the GI50 value for a relevant duration (e.g., 16-24 hours).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 10 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Diagrams
Signaling Pathway of this compound (KX2-361)
Caption: Dual mechanism of this compound (KX2-361) targeting Src kinase and tubulin polymerization.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of KX2-361 and Dasatinib in Src Inhibition for Cancer Research
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src is a pivotal player in tumor progression and metastasis, making it a prime target for drug development. This guide provides a detailed, data-driven comparison of two prominent Src inhibitors: KX2-361 and dasatinib. Geared towards researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate them.
Executive Summary
Dasatinib, a well-established multi-targeted kinase inhibitor, effectively blocks the ATP-binding site of Src family kinases (SFKs) and other tyrosine kinases. In contrast, KX2-361 represents a novel class of dual-mechanism inhibitors, uniquely targeting the peptide substrate binding site of Src while also inhibiting tubulin polymerization. This fundamental difference in their mode of action has significant implications for their specificity, potency, and potential to overcome resistance.
Mechanism of Action
Dasatinib is an ATP-competitive inhibitor, meaning it vies with ATP for binding to the kinase domain of Src.[1] This action prevents the phosphorylation of Src substrates, thereby blocking downstream signaling pathways that control cell morphology, adhesion, migration, and invasion.[1] Its multi-targeted nature means it also inhibits other kinases like BCR-ABL, c-KIT, ephrin receptors, and PDGF receptor.[1][2]
KX2-361 , on the other hand, is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src.[3][4] This offers a potential advantage in terms of selectivity, as this site is more unique to individual kinases compared to the highly conserved ATP-binding pocket.[3] Furthermore, KX2-361 possesses a second, distinct mechanism of action: the inhibition of tubulin polymerization, a process crucial for cell division.[5][6] This dual-action profile suggests a broader anti-cancer activity.[7]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for KX2-361 and dasatinib, highlighting their potency in both enzymatic and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Dasatinib | Src | 0.5 - 0.8 | Cell-free kinase assay |
| Lck | <1 | Cell-free kinase assay | |
| Yes | <1 | Cell-free kinase assay | |
| Fyn | <1 | Cell-free kinase assay | |
| Abl | <1 | Cell-free kinase assay | |
| c-Kit | 79 | Cell-free kinase assay | |
| KX2-361 | Src | Not explicitly reported in a direct head-to-head assay. Inhibition is non-ATP competitive. | Cell-free kinase assay |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Endpoint | Value (nM) |
| Dasatinib | Various Myeloid Leukemia | Src Family Kinase Phosphorylation | Inhibition | ~1 |
| Melanoma Cell Lines | Growth Inhibition | GI50 | Varies by cell line | |
| CML CD34+ cells | Src Phosphorylation | Inhibition | 10 - 150 | |
| KX2-361 | GL261 (Glioblastoma) | Src Autophosphorylation | Inhibition | Evident at 20-200 |
| U87, GL261, T98G (Glioblastoma) | Apoptosis Induction | Induction | 0 - 800 | |
| KM12 (Colon) | Growth Inhibition | GI50 | 410 | |
| A549 (NSCLC) | Growth Inhibition | GI50 | 1030 | |
| HT29 (Colon) | Growth Inhibition | GI50 | 880 |
Experimental Protocols
In Vitro Src Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.
-
Reaction Setup : A reaction mixture is prepared containing purified recombinant Src kinase, a specific peptide substrate, and the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition : Serial dilutions of the test inhibitor (KX2-361 or dasatinib) are added to the reaction wells.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection : After incubation, a reagent such as ADP-Glo™ is added, which converts the ADP generated by the kinase reaction into a luminescent signal.[8]
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cellular Src Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of an inhibitor to block Src activity within a cellular context.
-
Cell Culture and Treatment : Cancer cell lines with active Src signaling are cultured to a suitable confluency. The cells are then treated with varying concentrations of the inhibitor or a vehicle control for a defined period (e.g., 2-24 hours).
-
Cell Lysis : Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416). A primary antibody against total Src is used as a loading control.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the levels of phosphorylated Src relative to total Src.
Visualizing the Comparison
Src Signaling Pathway
Caption: A simplified diagram of the Src signaling pathway and points of inhibition.
Comparative Experimental Workflow
Caption: Workflow for comparing Src inhibitors in vitro and in cellular assays.
Conclusion
Both dasatinib and KX2-361 are potent inhibitors of Src kinase activity, but they achieve this through fundamentally different mechanisms. Dasatinib's ATP-competitive and multi-targeted nature has proven effective in various cancers. KX2-361's novel, dual-mechanism of non-ATP competitive Src inhibition and tubulin polymerization inhibition presents an exciting alternative, with the potential for enhanced selectivity and a broader spectrum of anti-tumor activity. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, the desire for a multi-targeted versus a more specific profile, and the potential for acquired resistance to ATP-competitive agents. Further head-to-head studies under identical conditions will be invaluable in fully elucidating the comparative advantages of each compound.
References
- 1. [PDF] Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors | Semantic Scholar [semanticscholar.org]
- 2. Dasatinib: an anti-tumour agent via Src inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
Validating Target Engagement of IAP Antagonists in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of Inhibitor of Apoptosis Protein (IAP) antagonists, a class of molecules also known as SMAC mimetics. As "IV-361" is not a publicly recognized identifier, this document will use the well-characterized SMAC mimetic, Birinapant , as a representative IAP antagonist for detailed comparison. The principles and methods described herein are broadly applicable to other molecules in this class.
We will compare Birinapant's performance with another SMAC mimetic, LCL161 , and a compound with a distinct mechanism for inducing apoptosis, the CDK4/6 inhibitor Palbociclib . This guide offers supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and workflows.
Comparative Performance of Apoptosis-Inducing Compounds
The efficacy of IAP antagonists is determined by their ability to bind to IAP proteins, induce their degradation, and subsequently trigger apoptosis. The following tables summarize the quantitative performance of Birinapant and LCL161 in key cellular assays.
| Compound | Target | Binding Affinity (Kd) | Cellular cIAP1 Degradation | Apoptosis Induction (IC50) | Cell Line | Reference |
| Birinapant | cIAP1 | <1 nM | Induces degradation at 10 nM | 15 nM (single agent) | MDA-MB-231 | [1][2][3] |
| XIAP | 45 nM | - | - | - | [3] | |
| cIAP1 | - | Induces degradation at 100 nM | - | HNSCC cell lines | [4] | |
| LCL161 | cIAP1/2, XIAP | Pan-IAP inhibitor | Effective degradation at 5 µM | IC50 > 10 µM (single agent) | Cholangiocarcinoma cells | [5][6] |
| cIAP1 | - | Marked degradation at 100 nM | - | HNSCC cell lines | [4] | |
| Palbociclib | CDK4/6 | - | Does not directly degrade cIAP1 | Varies by cell line | Cholangiocarcinoma cells | [5] |
Table 1: Comparison of Target Affinity and Cellular Potency. This table highlights the high affinity of Birinapant for cIAP1 and its potent single-agent activity in sensitive cell lines. LCL161 also effectively induces cIAP1 degradation. Palbociclib, acting on a different pathway, does not directly target IAPs.
| Assay | Birinapant | LCL161 | Palbociclib | Purpose |
| cIAP1 Degradation | High | High | None | Confirms direct target engagement and mechanism of action. |
| Caspase-3/7 Activation | High | High | Moderate (downstream effect) | Measures induction of apoptosis executioner caspases. |
| TNF-α Secretion | Can induce | Can induce | Low | Indicates activation of the extrinsic apoptosis pathway. |
Table 2: Comparison of Cellular Effects. This table outlines the expected outcomes for each compound in key functional assays, providing a basis for experimental design and data interpretation.
Signaling Pathways and Experimental Workflow
To understand the mechanism of IAP antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to validate their activity.
Caption: IAP Antagonist Signaling Pathway.
The diagram above illustrates how Birinapant (representing this compound) promotes apoptosis. By inducing the degradation of cIAP1/2 and inhibiting XIAP, it removes the brakes on caspase activation, leading to programmed cell death.
Caption: Experimental Workflow for Target Validation.
This workflow outlines the key steps to validate the cellular target engagement of an IAP antagonist, from cell treatment to data analysis.
Caption: Comparison of Apoptosis Induction Mechanisms.
This diagram contrasts the direct pro-apoptotic mechanism of Birinapant with the indirect mechanism of a cell cycle inhibitor like Palbociclib.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
cIAP1 Degradation Assay via Western Blot
Objective: To determine the dose- and time-dependent degradation of cellular IAP1 (cIAP1) following treatment with an IAP antagonist.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Birinapant (or other IAP antagonist)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of Birinapant (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 4 hours) or with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control.
Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases 3 and 7 as a measure of apoptosis induction.
Materials:
-
Cancer cell line of interest
-
Birinapant (or other apoptosis-inducing agent)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the compound of interest at various concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature as recommended by the manufacturer (typically 1-2 hours).
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Analysis: Normalize the luminescence signal to cell number (if performing a parallel viability assay) or express as fold change over the vehicle control.
TNF-α Secretion Assay via ELISA
Objective: To measure the concentration of secreted TNF-α in the cell culture medium, which is often induced by SMAC mimetics and contributes to an autocrine apoptotic signaling loop.
Materials:
-
Cancer cell line of interest
-
Birinapant
-
Human TNF-α ELISA kit
-
Cell culture medium
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a standard tissue culture plate and treat with Birinapant as described for the other assays.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
ELISA Protocol: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Washing the plate.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Washing the plate.
-
Adding the substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to calculate the concentration of TNF-α in the experimental samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors upregulate cIAP1/2, and Smac mimetic LCL161 enhances their antitumor effects in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of KX2-361 and KX2-391: Dual-Mechanism Inhibitors in Oncology
A Note on the Analyzed Compounds: Initial searches for "IV-361" did not yield a specific therapeutic agent for direct comparison with KX2-391. However, the literature frequently analyzes KX2-391 in conjunction with its close structural analog, KX2-361. This guide, therefore, presents a comparative analysis of KX2-361 and KX2-391, assuming a likely interest in these two related compounds.
This guide provides a detailed comparison of KX2-361 and KX2-391, two novel dual-mechanism inhibitors targeting both Src signaling and tubulin polymerization. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
Overview and Mechanism of Action
KX2-361 and KX2-391 (also known as Tirbanibulin) are potent, orally available, small molecule inhibitors that uniquely target the peptide substrate binding site of the Src tyrosine kinase, rather than the ATP-binding site, which confers higher selectivity.[1][2][3] In addition to Src inhibition, they possess a second mechanism of action: the inhibition of tubulin polymerization by binding to a novel site on the α,β-tubulin heterodimer.[1][2] This dual mechanism of action provides a broad-spectrum anti-neoplastic activity.[2]
The discovery of these compounds was the result of an iterative process involving molecular modeling, synthesis, and testing of proof-of-concept compounds.[1] Their unique dual mechanism of action makes them promising candidates for cancer therapy, particularly in solid tumors.[1]
Signaling Pathway of Dual Inhibition
Caption: Dual mechanism of KX2-361 and KX2-391 targeting Src kinase and tubulin polymerization.
Comparative Efficacy and Potency
Both compounds exhibit potent anti-proliferative activity across a wide range of cancer cell lines. However, subtle differences in their potency and specific applications have been noted.
| Parameter | KX2-391 (Tirbanibulin) | KX2-361 | Reference |
| GI50 (Cancer Cell Lines) | 9 - 60 nM | Data suggests similar nanomolar potency | [4][5] |
| Src Inhibition (IC50) | ~25 nM (in vitro) | Similar to KX2-391 | [2] |
| Tubulin Polymerization Inhibition (IC50) | ~125 nM (in vitro) | Similar to KX2-391 | [2] |
| Primary Clinical Application | Topical treatment for actinic keratosis (AK) | Potential for malignant glioblastoma | [1] |
| Blood-Brain Barrier (BBB) Penetration | Mediocre | Highly efficient | [3][6] |
Pharmacokinetic Properties
A key differentiator between KX2-361 and KX2-391 is their ability to penetrate the blood-brain barrier (BBB).
| Property | KX2-391 (Tirbanibulin) | KX2-361 | Reference |
| Oral Bioavailability | Yes | Yes | [2][6] |
| Blood-Brain Barrier Penetration | Mediocre | Highly efficient | [3][6] |
| Half-life | Short (~4 hours) | Not specified, but orally bioavailable for CNS | [2] |
This difference in BBB penetration has significant implications for their clinical development, with KX2-361 being investigated for central nervous system (CNS) malignancies like glioblastoma.[3][6]
Clinical Development and Applications
While both compounds share a common ancestry and mechanism, their clinical development paths have diverged based on their distinct properties.
-
KX2-391 (Tirbanibulin): Has progressed to Phase 3 clinical trials and is approved as a topical treatment for actinic keratosis.[1] It has also been evaluated in Phase 1 and 2 trials for advanced solid tumors and bone-metastatic castration-resistant prostate cancer.[2][7][8]
-
KX2-361: Is a Phase 1 clinical trial candidate being investigated for the treatment of malignant glioblastoma, largely due to its superior ability to cross the BBB.[1] Preclinical studies have shown it can induce long-term complete tumor remission in animal models of glioblastoma.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare KX2-361 and KX2-391.
5.1. Cell Proliferation Assay (MTT Assay)
This assay is used to determine the concentration of the inhibitor that results in 50% growth inhibition (GI50).
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell proliferation inhibition using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of KX2-361 or KX2-391. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., SDS in dilute HCl).[5]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
5.2. Src Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the autophosphorylation of Src.
Protocol:
-
Cell Treatment: Cells are treated with the inhibitors for a specified period.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Probing: The membrane is probed with antibodies specific for phosphorylated Src (p-Src) and total Src.
-
Detection and Quantification: The protein bands are visualized, and densitometry is used to quantify the levels of p-Src relative to total Src.[1]
5.3. Tubulin Polymerization Assay
This assay assesses the effect of the compounds on the in vitro polymerization of tubulin.
Protocol:
-
Reaction Mixture: A reaction mixture containing purified tubulin and GTP is prepared in a 96-well plate.
-
Compound Addition: KX2-361 or KX2-391 is added to the reaction mixture. A positive control (e.g., paclitaxel) and a vehicle control are included.[9]
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the optical density at 340 nm over time.[9]
Conclusion
KX2-361 and KX2-391 are closely related, potent dual inhibitors of Src signaling and tubulin polymerization with significant anti-cancer activity. While they share a common mechanism of action and demonstrate similar potency in vitro, their differing pharmacokinetic profiles, particularly blood-brain barrier penetration, have guided them towards distinct clinical applications. KX2-391 (Tirbanibulin) has found success as a topical agent for actinic keratosis, while the BBB-penetrant KX2-361 holds promise for the treatment of aggressive brain cancers like glioblastoma. Further research and clinical trials will continue to elucidate the full therapeutic potential of these novel dual-mechanism inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I trial of KX2-391, a novel non-ATP competitive substrate-pocket- directed SRC inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases [frontiersin.org]
Unveiling the Kinase Selectivity Profile of IV-361: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of IV-361, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the cross-reactivity of a kinase inhibitor is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.
Note on Compound Identity: Publicly available information on a compound designated "this compound" with comprehensive kinase screening data is limited. However, research on a highly selective CDK7 inhibitor, UD-017 , developed by Ube Industries, the assignee of the patent associated with this compound (US20190256531A1), offers significant insights. The data presented here is based on the reported selectivity profile of UD-017, which is considered a surrogate for or identical to this compound for the purposes of this guide.
Quantitative Kinase Selectivity of this compound (UD-017)
This compound (UD-017) has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for its primary target, CDK7. The following table summarizes the inhibitory activity of this compound against CDK7 and other representative kinases.
| Target Kinase | IC50 / Ki (nM) | Selectivity vs. CDK7 |
| CDK7 | ≤ 50 (Ki) [1], 16 (IC50) [2][3] | Primary Target |
| CDK2 | ≥ 1000 (Ki)[1] | >20-fold |
| PLK1 | ≥ 5000 (Ki)[1] | >100-fold |
| Other CDKs | - | >300-fold[3] |
| Panel of 313 Kinases | - | Reported to be almost mono-specific for CDK7[3] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in such assessments.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (or test compound)
-
[γ-33P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, allowing for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash extensively to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay (e.g., KINOMEscan™)
This assay format measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.
Objective: To quantitatively assess the binding affinity (Kd) of this compound across a broad spectrum of the human kinome.
Materials:
-
DNA-tagged recombinant kinases
-
Immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads)
-
This compound (or test compound)
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Assay Principle: The assay measures the amount of a specific kinase that binds to the immobilized ligand in the presence of the test compound.
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a single concentration of this compound.
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Conceptual diagram of this compound's kinase selectivity.
Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
References
In Vivo Validation of IV-361 Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-tumor activity of IV-361 with other selective CDK7 inhibitors, SY-1365 and Samuraciclib. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to this compound and CDK7 Inhibition
This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[4][5] As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[4][5] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[4][5] In many cancers, there is a heightened dependency on CDK7 for uncontrolled proliferation and the transcription of oncogenes, making it a compelling target for cancer therapy.[6]
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the available in vivo anti-tumor activity data for this compound and its comparators, SY-1365 and Samuraciclib. It is important to note that a direct comparison is challenging due to the use of different tumor models and dosing regimens in the available studies.
| Compound | Cancer Model | Dosing Regimen | Efficacy | Source |
| This compound | HCT-116 (colorectal carcinoma) xenograft in female BALB nude mice | 25 mg/kg/day, oral | ≥46% tumor volume suppression | [1][2] |
| SY-1365 | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDX) | Not specified | Substantial tumor growth inhibition | [7][8] |
| Ovarian Carcinoma PDX | Not specified | Responses in 52% of models, with 7 of 9 responsive models showing ≥100% tumor growth inhibition (TGI) | [9] | |
| Samuraciclib (CT7001) | Castration-Resistant Prostate Cancer (CRPC) xenografts | Not specified | Represses tumor growth | [10] |
| HR+, HER2- Breast Cancer (in combination with fulvestrant) | Not specified | Evidence of anti-tumor activity | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are the available methodologies for the key experiments cited.
This compound in HCT-116 Xenograft Model
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: HCT-116 cells are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are treated orally with this compound at a dose of 25 mg/kg/day.
-
Efficacy Evaluation: Tumor volume is measured regularly, and the rate of tumor volume suppression is calculated compared to a vehicle-treated control group.[1][2]
General Protocol for Subcutaneous Xenograft Models (HCT-116)
A general protocol for establishing HCT-116 xenografts, which would be similar to the one used for the this compound study, is as follows:
-
Cell Culture: HCT-116 cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Harvesting: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Implantation: A specific number of cells (e.g., 1 x 10⁷) are injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to the specified dose and schedule.
-
Data Collection: Tumor volumes and body weights are measured at regular intervals (e.g., twice weekly).
-
Efficacy Calculation: The anti-tumor effect is often expressed as the percentage of tumor growth inhibition (%TGI) or the ratio of the mean tumor volume of the treated group to the control group (%T/C).[12]
Visualizing the Science
Diagrams are provided below to illustrate the CDK7 signaling pathway, a typical experimental workflow for in vivo validation, and a comparative overview of the CDK7 inhibitors discussed.
CDK7 Signaling Pathway
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of IV-361 (KX2-361) in Combination with Temozolomide in Glioblastoma
IV-361 (also known as KX2-361), a novel dual inhibitor of Src kinase and tubulin polymerization, has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM), the most aggressive form of brain cancer. Notably, studies have shown that this compound exhibits synergistic effects when used in combination with the standard-of-care chemotherapy agent, temozolomide (TMZ), leading to enhanced tumor growth inhibition and prolonged survival in animal models.
This compound is a small molecule inhibitor that uniquely targets two distinct and critical pathways involved in cancer progression. By inhibiting Src kinase, a non-receptor tyrosine kinase that is often overexpressed in tumors, this compound can disrupt signaling pathways that promote cell proliferation, survival, migration, and angiogenesis. Simultaneously, its ability to inhibit tubulin polymerization disrupts the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis. This dual mechanism of action provides a multi-pronged attack on cancer cells.
Preclinical Evidence of Synergy with Temozolomide in Glioblastoma
A pivotal preclinical study investigated the efficacy of this compound as a single agent and in combination with temozolomide in a syngeneic orthotopic murine model of glioblastoma. The study utilized the GL261 murine glioblastoma cell line, which was implanted into the brains of C57BL/6 mice.
In Vivo Efficacy of this compound in Combination with Temozolomide
The in vivo study demonstrated that the combination of this compound and temozolomide resulted in a significant extension of survival in the glioblastoma mouse model compared to either treatment alone.
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | Once daily oral dosing | - |
| This compound (KX2-361) | Once daily oral dosing (initiated 3 days post-tumor implantation and continued for 45 days) | Extended survival |
| Temozolomide (TMZ) | Once weekly dosing (5 mg/kg, initiated 3 days post-tumor implantation) | - |
| This compound + TMZ | Same dosing regimens as individual arms | Significantly extended survival compared to single agents |
Table 1: Summary of in vivo study of this compound in combination with temozolomide in an orthotopic glioblastoma mouse model.[1]
The combination therapy not only improved survival but also showed a trend towards long-term tumor control in a portion of the treated animals.
Experimental Protocols
Orthotopic Glioblastoma Mouse Model
The in vivo experiments were conducted using a well-established orthotopic glioblastoma mouse model.[2][3][4][5][6]
-
Cell Culture: GL261 murine glioblastoma cells were cultured in appropriate media until reaching the desired confluence for implantation.
-
Animal Model: C57BL/6 mice were used as the syngeneic host for the GL261 cells.
-
Intracranial Implantation: A specific number of GL261 cells were stereotactically injected into the striatum of the mice to establish orthotopic brain tumors.
-
Treatment Administration:
-
This compound (KX2-361) was administered orally once daily.
-
Temozolomide was administered once weekly.
-
The combination group received both treatments according to their respective schedules.
-
-
Monitoring and Endpoint:
-
Tumor growth was monitored using Magnetic Resonance Imaging (MRI).
-
The primary endpoint of the study was overall survival.
-
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and temozolomide can be attributed to their complementary mechanisms of action, targeting different vulnerabilities of the cancer cells.
Conclusion
The preclinical data strongly suggest that the combination of this compound (KX2-361) and temozolomide represents a promising therapeutic strategy for glioblastoma. By targeting both Src kinase/tubulin polymerization and DNA alkylation, this combination therapy has the potential to overcome resistance mechanisms and improve clinical outcomes for patients with this devastating disease. Further clinical investigation is warranted to validate these findings in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of IV-361 for Src Kinase: A Comparative Guide
Introduction
The development of selective kinase inhibitors is a critical goal in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the hypothetical Src kinase inhibitor, IV-361, against other well-established inhibitors. The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[1][2] Dysregulation of Src kinase activity has been implicated in the progression of various cancers, making it a key therapeutic target.[2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating kinase inhibitor selectivity through the presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Selectivity Profile of Src Kinase Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, thereby reducing the likelihood of adverse effects arising from the inhibition of other kinases. The following table summarizes the inhibitory activity (IC50 values) of the hypothetical compound this compound and other known Src inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase | This compound (Hypothetical IC50, nM) | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) | Saracatinib (IC50, nM) | Ponatinib (IC50, nM) |
| Src | 1.5 | <1.0[4] | 1.2[4] | 2.7 | 5.4[4] |
| Abl | 250 | <1.0[4] | 1.0[4] | 15 | 0.37[4] |
| Lck | 15 | 4[4] | 16 | 10 | 22 |
| Fyn | 10 | 5[4] | 11 | 8 | 30 |
| Yes | 8 | 1.1 | 1.9 | 4.5 | 3.3 |
| EGFR | >10,000 | 8 | 94 | >10,000 | 107 |
| VEGFR2 | 1,500 | 1.5 | 100 | 1,200 | 1.5[4] |
| PDGFRβ | 2,000 | 28 | 116 | 1,500 | 1.1[4] |
Data for Dasatinib, Bosutinib, Saracatinib, and Ponatinib are derived from publicly available sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor selectivity relies on standardized experimental methodologies. Below are detailed protocols for in vitro kinase assays and cellular target engagement studies that can be employed to generate the data presented above.
In Vitro Kinase Profiling: Radiometric Assay
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase, a method widely used for its sensitivity and direct measurement of enzymatic activity.[5]
Materials:
-
Purified recombinant kinases (e.g., Src, Abl, Lck, etc.)
-
Specific peptide substrates for each kinase
-
Test compounds (e.g., this compound) and control inhibitors dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, followed by 3-fold serial dilutions.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Wash the filter plate multiple times with 0.75% phosphoric acid.
-
Dry the plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Pathways and Workflows
Src Signaling Pathway
Src kinase is a central node in numerous signaling pathways that control critical cellular functions.[6][7][8] Upon activation by various receptors, such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, Src phosphorylates a wide array of downstream substrates.[6][8] This leads to the activation of key signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which in turn regulate gene expression, cell cycle progression, and cell survival. The diagram below illustrates a simplified overview of the Src signaling pathway and the point of inhibition by compounds like this compound.
Caption: Simplified Src kinase signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity profile of a novel kinase inhibitor involves a systematic workflow, from initial compound handling to final data analysis. This ensures consistency and reliability of the results. The diagram below outlines the key steps in this experimental workflow.
Caption: Workflow for in vitro kinase profiling.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of "IV-361": A Guide for Laboratory Professionals
It is critically important to note that "IV-361" is not a standardized chemical identifier but appears as a product-specific code for various chemical mixtures. As such, a single, universal disposal protocol for a substance labeled "this compound" does not exist. The correct and safe disposal procedure is entirely dependent on the specific composition of the product you are using. The primary and authoritative source for this information is the Safety Data Sheet (SDS) provided by the manufacturer of the specific "this compound" product.
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by adhering strictly to the guidance outlined in the product-specific SDS. This document provides essential details on the chemical's hazards, handling, storage, and emergency measures, including proper disposal methods.
General Steps for Proper Chemical Disposal in a Laboratory Setting:
-
Locate the Safety Data Sheet (SDS): Every chemical product should be accompanied by an SDS from the manufacturer. If you do not have it, request it from your supplier or search for it on the manufacturer's website using the product name and any other identifiers on the label.
-
Consult Section 13 of the SDS: This section, titled "Disposal considerations," will provide specific instructions for the waste disposal of the product.
-
Identify Waste Classification: The SDS will help determine if the waste is considered hazardous. In the absence of specific guidance, any unknown chemical waste should be treated as hazardous.
-
Follow Institutional Protocols: Your institution or company will have an Environmental Health and Safety (EHS) department with specific protocols for chemical waste management. Always follow these internal procedures.
-
Use Appropriate Personal Protective Equipment (PPE): When handling chemical waste, always wear the appropriate PPE as specified in Section 8 of the SDS, which may include gloves, safety glasses, and a lab coat.
Information on Disposal Found in a Safety Data Sheet (SDS)
The following table summarizes the type of information pertinent to disposal that is typically found in an SDS.
| Information Category | Description | Examples from various SDS |
| Waste Treatment Methods | Recommendations for handling and treating the waste product. | "Dispose of absorbed material in accordance with regulations."[1], "Dispose contaminated material as waste according to item 13."[2] |
| Packaging | Guidance on appropriate containers for waste collection. | "Collect waste in suitable containers, which can be labeled and sealed."[1] |
| Environmental Precautions | Instructions to prevent environmental contamination. | "Do not discharge into drains/surface waters/groundwater."[1], "Inform respective authorities in case of seepage into water course or sewage system."[2] |
| Special Precautions | Any specific safety measures to be taken during disposal. | "Use personal protective clothing."[1] |
| Regulatory Information | References to local, national, and international disposal regulations. | Disposal should be in accordance with official regulations.[1] |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a chemical product like "this compound".
References
Essential Safety and Operational Guide for Handling IV-361
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical information for the handling of IV-361, a potent and selective CDK7 inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, research-grade kinase inhibitors and should be adapted to your specific laboratory conditions and institutional safety protocols. Always treat unknown compounds as potentially hazardous.
Quantitative Data Summary
The following table summarizes essential quantitative information for handling this compound. Since specific toxicological data like Occupational Exposure Limits (OELs) are not available, a conservative approach is recommended.
| Parameter | Value/Recommendation | Source/Rationale |
| Compound Name | This compound | Internal Designator |
| CAS Number | 2055741-39-2 | Chemical Abstracts Service |
| Molecular Formula | C₂₃H₃₂FN₅O₂Si | Scientific Literature |
| Molecular Weight | 457.62 g/mol | Scientific Literature |
| Occupational Exposure Limit (OEL) | Not Established. Assume potent compound status and handle with high containment. | Precautionary Principle |
| Recommended Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | Supplier Recommendations |
| Solubility | Soluble in DMSO. | Supplier Information |
| Waste Category | Hazardous Chemical Waste | EPA/RCRA Guidelines |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, ingestion, and skin contact.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood. |
| In Vitro / In Vivo Experiments | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat. |
Experimental Protocols: Step-by-Step Handling and Disposal
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.
-
Verify: Confirm that the compound name, CAS number, and quantity match the order.
-
Log: Record the compound in your chemical inventory system.
-
Store: Store the compound at the recommended temperature (-20°C for solid, -80°C for solutions) in a designated, labeled, and secure location.
3.2. Stock Solution Preparation (Example: 10 mM DMSO Stock)
-
Pre-calculation: Determine the required mass of this compound and volume of DMSO. For 1 ml of a 10 mM solution, you will need 4.576 mg of this compound.
-
PPE: Don all required PPE for handling solid compounds.
-
Weighing: In a chemical fume hood or powder containment hood, carefully weigh the desired amount of this compound into a tared vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Storage: Store the stock solution at -80°C.
3.3. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Label the container as "Hazardous Waste: this compound (CDK7 Inhibitor)".
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated media in a labeled, leak-proof hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.
-
Segregate waste streams as required by your institution (e.g., halogenated vs. non-halogenated solvents).
-
-
Decontamination:
-
Wipe down all work surfaces (fume hood, benchtop) with an appropriate deactivating solution (if known) or a strong detergent, followed by 70% ethanol.
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by soaking in a suitable cleaning solution before standard washing procedures.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Mandatory Visualizations
4.1. CDK7 Signaling Pathway
Caption: Simplified signaling pathway of CDK7 and its inhibition by this compound.
4.2. Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
